Synthesis and Characterization of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide: A Technical Whitepaper
Executive Summary The sulfonamide functional group represents one of the most resilient and versatile pharmacophores in medicinal chemistry, serving as a critical bioisostere for amides in rational drug design[1]. This w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The sulfonamide functional group represents one of the most resilient and versatile pharmacophores in medicinal chemistry, serving as a critical bioisostere for amides in rational drug design[1]. This whitepaper provides an in-depth technical guide on the synthesis, mechanistic rationale, and analytical characterization of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1). By coupling 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, researchers can access a highly stable scaffold that has demonstrated potential in potentiating all-trans retinoic acid (ATRA)-induced human NB4 cell differentiation and growth inhibition[2].
Retrosynthetic Strategy & Mechanistic Rationale
The most robust and classic method for synthesizing aryl sulfonamides involves the nucleophilic attack of a primary or secondary amine on an aryl sulfonyl chloride[3][4].
Reagent Selection and Causality
Electrophile (4-Bromobenzenesulfonyl chloride): Chosen for its highly electrophilic sulfur center. The para-bromo substitution provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) if further functionalization is required.
Nucleophile (4-Ethoxyaniline): A primary aromatic amine. The electron-donating ethoxy group increases the nucleophilicity of the amine, facilitating a rapid reaction with the sulfonyl chloride.
Base (Triethylamine - TEA): TEA serves as a non-nucleophilic acid scavenger[3]. As the sulfonylation proceeds, one equivalent of hydrogen chloride (HCl) is generated. Without a base, this HCl would rapidly protonate the unreacted 4-ethoxyaniline, converting it into an unreactive anilinium salt, thereby capping the theoretical maximum yield at 50%.
Solvent (Dichloromethane - DCM): DCM provides excellent solvating power for both starting materials and the zwitterionic intermediate, while remaining completely inert to the electrophilic sulfonyl chloride.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the electrophilic sulfur(VI) center, forming a transient, high-energy tetrahedral zwitterionic intermediate. Subsequent collapse of this intermediate ejects the chloride leaving group. Finally, TEA deprotonates the intermediate to yield the stable sulfonamide.
Mechanistic pathway of sulfonylation via a tetrahedral zwitterionic intermediate.
Experimental Methodology
To ensure a self-validating and reproducible system, the following protocol is optimized for high yield and high purity, avoiding common pitfalls such as bis-sulfonylation[4].
Reaction Optimization
Prior to scaling, various conditions were evaluated. The use of TEA in DCM at 0 °C to room temperature provided the optimal balance of yield and purity.
Table 1: Optimization of Reaction Conditions
Entry
Solvent
Base (1.5 eq)
Temperature
Time (h)
Yield (%)
Observation
1
THF
Pyridine
25 °C
6
72
Sluggish reaction; pyridine difficult to remove.
2
Water
Na₂CO₃
25 °C
12
45
Poor solubility of electrophile; hydrolysis observed.
Preparation of the Amine Solution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyaniline (1.37 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).
Addition of Base: Inject Triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq) into the stirring solution. Place the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Electrophile Addition (Critical Step): Dissolve 4-bromobenzenesulfonyl chloride (2.55 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C controls the kinetics, preventing localized heating that can lead to bis-sulfonamide formation and minimizing hydrolysis by adventitious moisture.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3, UV visualization).
Acidic Quench & Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 × 50 mL).
Causality: The acidic wash protonates and extracts any unreacted 4-ethoxyaniline and the TEA into the aqueous layer.
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by Brine (50 mL) to break emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of hot Ethanol and Water to yield 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide as a white crystalline solid.
Step-by-step experimental workflow for the synthesis and purification of the sulfonamide.
Analytical Characterization
Rigorous characterization is required to confirm the identity and purity of the synthesized compound. The presence of the highly deshielded sulfonamide proton and the distinct splitting patterns of the two para-substituted aromatic rings are diagnostic.
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Structural Assignment
10.12
Singlet (s)
1H
-
N-H (Sulfonamide proton, highly exchangeable)
7.78
Doublet (d)
2H
8.6
Ar-H (Sulfonyl ring, ortho to Br)
7.65
Doublet (d)
2H
8.6
Ar-H (Sulfonyl ring, ortho to SO₂)
6.98
Doublet (d)
2H
8.9
Ar-H (Aniline ring, ortho to NH)
6.78
Doublet (d)
2H
8.9
Ar-H (Aniline ring, ortho to OEt)
3.92
Quartet (q)
2H
7.0
-O-CH₂ -CH₃ (Ethoxy methylene)
1.28
Triplet (t)
3H
7.0
-O-CH₂-CH₃ (Ethoxy methyl)
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Structural Assignment
156.4
C -O (Aniline ring, ipso to ethoxy)
139.1
C -SO₂ (Sulfonyl ring, ipso to sulfur)
132.4
C -Br (Sulfonyl ring, ipso to bromine)
129.8
C -N (Aniline ring, ipso to nitrogen)
129.1, 127.6
Ar-C H (Sulfonyl ring carbons)
123.8, 115.0
Ar-C H (Aniline ring carbons)
63.2
-O-C H₂- (Ethoxy)
14.9
-C H₃ (Ethoxy)
Table 4: Additional Physicochemical Data
Technique
Observation / Value
Diagnostic Significance
FT-IR (ATR)
3250 cm⁻¹ (N-H stretch)
Confirms secondary sulfonamide formation.
FT-IR (ATR)
1335, 1160 cm⁻¹ (S=O stretches)
Asymmetric and symmetric sulfonyl stretches.
HRMS (ESI-TOF)
[M+H]⁺ m/z 356.0315 (calc. 356.0314)
Confirms exact molecular mass and isotopic pattern for Br (approx. 1:1 ratio of M and M+2).
Melting Point
142 - 144 °C
Indicates high crystalline purity post-recrystallization.
Conclusion
The synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is achieved with high efficiency through the controlled nucleophilic acyl substitution of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline. By strictly regulating the reaction temperature and employing an appropriate acid scavenger (TEA), side reactions such as bis-sulfonylation are entirely suppressed. The resulting compound serves as a highly pure, stable building block for advanced pharmacological screening, particularly in oncology and cellular differentiation assays[2].
References
An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides, Benchchem. 1
Recent advances in synthesis of sulfonamides: A review, CHEMISTRY & BIOLOGY INTERFACE. 3
Microwave-assisted sulfonylation of amines, RSC Advances. 4
An In-depth Technical Guide to the Biological Activity of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide scaffold. It i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical class.
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery.[1] Characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH-), this structural motif is present in a wide array of therapeutic agents. The chemical properties of the sulfonamide group, particularly its ability to act as a stable, non-hydrolyzable mimic of amides or esters and its capacity to form strong hydrogen bonds, have enabled the development of drugs targeting a diverse range of enzymes and receptors.[2] This has led to the discovery of benzenesulfonamide derivatives with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[1][2]
The specific scaffold, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, combines several key features: the established benzenesulfonamide core, a bromine substituent which can modulate lipophilicity and potentially engage in halogen bonding, and an N-aryl substituent with an ethoxy group, providing a site for further modification and interaction with biological targets. This guide delves into the multifaceted biological potential of this family of compounds.
General Synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide Derivatives
The synthesis of the core structure and its derivatives is typically straightforward, lending itself to the creation of compound libraries for screening purposes. The primary reaction involves the nucleophilic attack of an amine on a sulfonyl chloride.
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides can be synthesized in a two-step process.[3] The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide.[3] Subsequent reactions with various electrophiles, such as alkyl halides, can then be performed to yield the final target compounds.[3]
A Technical Guide to Unveiling the Therapeutic Targets of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Abstract The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved therapeutics with diverse mechanisms of action. This guide focuses on a specific, yet under-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved therapeutics with diverse mechanisms of action. This guide focuses on a specific, yet under-characterized member of this family: 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. While its direct biological targets remain largely unelucidated, its structural motifs suggest significant therapeutic potential. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We will delve into hypothesis generation based on structural analogs, explore a suite of unbiased, state-of-the-art target identification methodologies, and provide detailed protocols for subsequent target validation. The overarching goal is to provide a robust framework to de-orphanize this compound and unlock its potential as a novel therapeutic agent.
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a privileged structure in drug discovery, renowned for its ability to engage with a wide array of biological targets. This chemical scaffold is central to the activity of numerous clinically significant drugs, including diuretics, anti-epileptics, and anti-glaucoma agents.[1] The versatility of the sulfonamide group, which can act as a zinc-binding group and a hydrogen bond donor/acceptor, allows it to interact with the active sites of various enzymes.
Prominent examples of successful drugs built upon this scaffold underscore its importance:
Carbonic Anhydrase Inhibitors: Acetazolamide and dorzolamide are classic examples used in the treatment of glaucoma, altitude sickness, and epilepsy.[1][2][3] They function by inhibiting carbonic anhydrase isozymes, which are involved in pH regulation and fluid balance.[4][5]
Cyclooxygenase-2 (COX-2) Inhibitors: Celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug for conditions like arthritis.[6][7] Its benzenesulfonamide group is crucial for its selective binding to the COX-2 enzyme.[8][9]
Anticancer Agents: A growing body of research highlights the potential of benzenesulfonamide derivatives as anticancer agents, particularly through the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII.[10][11]
Given this rich history, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide represents a compelling starting point for a target discovery campaign. Its structure, combining the benzenesulfonamide core with a bromo- and an ethoxy-phenyl substituent, offers unique chemical properties that may confer novel target specificities and therapeutic activities.
Hypothesis-Driven Target Exploration: Learning from Structural Precedent
Prior to embarking on resource-intensive unbiased screening, a hypothesis-driven approach based on structural analogy can provide valuable initial leads. The benzenesulfonamide scaffold is a well-established pharmacophore for several key enzyme families.
Carbonic Anhydrases (CAs)
The primary sulfonamide group is a classic zinc-binding motif, making CAs a prime suspect. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in a range of diseases.[1][4] Notably, the tumor-associated isoforms CA IX and CA XII are highly expressed in various cancers and contribute to the acidic tumor microenvironment, making them attractive anticancer targets.[10][11]
Matrix Metalloproteinases (MMPs)
MMPs are another family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[12] Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[13][14] While early broad-spectrum MMP inhibitors failed in clinical trials due to side effects, there is renewed interest in developing selective inhibitors.[12][13] The sulfonamide moiety can chelate the catalytic zinc ion in the MMP active site, a mechanism exploited by some synthetic MMP inhibitors.[15]
Cyclooxygenase-2 (COX-2)
As seen with celecoxib, the benzenesulfonamide structure can confer selectivity for COX-2, an enzyme responsible for pain and inflammation.[6][8] The specific substitutions on the phenyl rings of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide could influence its binding within the COX-2 active site.
Kinases
The human kinome, comprising over 500 protein kinases, represents a major class of drug targets, particularly in oncology.[16] Some benzenesulfonamide derivatives have been identified as kinase inhibitors, suggesting this as another potential avenue of investigation for the compound of interest.[17]
Unbiased Target Identification: A Multi-Modal Approach
To cast a wider net and identify potentially novel targets, a combination of unbiased, proteomics-based methods is essential.[18] These techniques do not rely on pre-existing hypotheses and can survey the entire proteome for interactions with the small molecule.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a cornerstone technique for direct target identification.[19][20] It involves immobilizing the small molecule onto a solid support and using it as "bait" to pull down its binding partners from a cell lysate or tissue extract. The captured proteins are then identified by mass spectrometry.
dot
graph TD{
subgraph Workflow
A[Synthesize Linker-Modified Compound] --> B(Immobilize on Beads);
B --> C{Incubate with Cell Lysate};
D[Non-binding Proteins] -- Wash --> C;
C -- Elute --> E(Eluted Target Proteins);
E --> F(SDS-PAGE Separation);
F --> G(In-gel Digestion);
G --> H(LC-MS/MS Analysis);
H --> I(Protein Identification);
end
Probe Synthesis: Synthesize a derivative of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide with a linker (e.g., a short polyethylene glycol chain) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for conjugation.
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Carboxylic Acid).
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue by homogenization in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control experiment with beads that have been treated with the linker alone to identify non-specific binders.
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins using a competitive ligand (the original, unmodified compound), a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing pH or ionic strength.
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context.[22][23] It is based on the principle that a protein's thermal stability increases upon ligand binding.[23][24] This change in the melting temperature (Tm) can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
dot
graph TD{
subgraph Workflow
A[Treat Cells with Compound vs. DMSO] --> B(Heat Aliquots to Different Temperatures);
B --> C(Lyse Cells & Separate Soluble/Insoluble Fractions);
C --> D(Quantify Soluble Target Protein);
D --> E(Generate Melt Curve);
E --> F{Compare Tm Shift (ΔTm)};
end
Cell Treatment: Treat intact cells with a range of concentrations of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide or a vehicle control (e.g., DMSO).
Heating: Heat the treated cells at a single, optimized temperature (determined from an initial melt curve experiment) for a short duration (e.g., 3-8 minutes).[23][25]
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.[23]
Quantification: Quantify the amount of the putative target protein in the soluble fraction using a specific antibody via Western blotting or an ELISA-based format like AlphaScreen®.[22][25]
Data Analysis: Plot the amount of soluble protein as a function of compound concentration. A positive result is indicated by a dose-dependent increase in the amount of soluble protein at the challenge temperature.
Computational and Bioinformatic Approaches
In silico methods can complement experimental approaches by predicting potential targets based on chemical structure and similarity to known ligands.[26][27]
Pharmacophore Modeling and Virtual Screening: Use the structure of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide to generate a 3D pharmacophore model. This model can then be used to screen databases of protein structures (e.g., the Protein Data Bank) to identify proteins with binding sites that match the pharmacophore.
Connectivity Mapping: Analyze gene expression profiles of cells treated with the compound and compare them to databases of profiles from cells treated with compounds of known mechanism, or with specific genetic perturbations.[26]
Target Validation and Mechanistic Elucidation
Once a list of candidate targets has been generated, a rigorous validation process is crucial to confirm their biological relevance.
Validation Method
Principle
Application
Recombinant Protein Assays
Direct measurement of compound's effect on the activity of a purified, recombinant candidate protein.
Confirms direct interaction and determines inhibitory/activating constants (IC50/EC50, Ki).
Surface Plasmon Resonance (SPR)
Measures binding kinetics (kon, koff) and affinity (KD) between the compound and the immobilized target protein in real-time.
Provides quantitative data on the binding interaction.
CRISPR/Cas9 Gene Editing
Knockout or knockdown of the gene encoding the candidate target protein in a relevant cell line.
Determines if loss of the target protein phenocopies or ablates the effect of the compound.
Kinome Profiling
Screening the compound against a large panel of kinases to assess its selectivity.[16][30]
Essential if a kinase is identified as a primary target, to understand off-target effects.[31][32]
Cell-based Reporter Assays
Utilizes engineered cell lines with reporter genes (e.g., luciferase, GFP) linked to the activity of a specific signaling pathway.
Measures the downstream functional consequences of target engagement in a cellular context.
Future Directions and Therapeutic Outlook
The systematic application of the methodologies outlined in this guide will provide a robust pathway to de-orphanize 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. The identification of its primary targets will open the door to a deeper understanding of its mechanism of action and guide its development towards specific therapeutic indications. For instance, if it is found to be a selective inhibitor of CA IX, its development would logically focus on hypoxic solid tumors.[10][11] Conversely, if it selectively targets a specific kinase, its therapeutic potential would be evaluated in the context of diseases driven by that kinase's activity. This structured approach, combining hypothesis-driven investigation with unbiased discovery and rigorous validation, will be instrumental in translating the chemical promise of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide into a potential therapeutic reality.
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synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide from 4-bromobenzenesulfonyl chloride
Introduction & Mechanistic Rationale The sulfonamide functional group (–SO₂NH–) is a highly privileged pharmacophore in drug discovery, serving as the core structural motif in numerous antibacterial agents, diuretics, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The sulfonamide functional group (–SO₂NH–) is a highly privileged pharmacophore in drug discovery, serving as the core structural motif in numerous antibacterial agents, diuretics, and targeted enzyme inhibitors. Specifically, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide and its derivatives have been extensively evaluated for their potent inhibitory activity against critical metabolic targets, including acetylcholinesterase (AChE) and α-glucosidase .
The synthesis of sulfonamides is most commonly achieved by the direct coupling of a sulfonyl chloride with a primary amine under basic conditions . In this protocol, 4-bromobenzenesulfonyl chloride acts as a highly reactive electrophile, while 4-ethoxyaniline (p-phenetidine) serves as the nucleophile.
The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfonyl sulfur. This generates a high-energy pentacoordinate intermediate. Subsequent collapse of this intermediate expels the chloride leaving group. The addition of a non-nucleophilic organic base, such as triethylamine (TEA), is mechanistically critical; it rapidly deprotonates the resulting intermediate to yield the stable, neutral sulfonamide product while preventing the formation of unreactive amine hydrochlorides.
Fig 1: Mechanistic sequence of the sulfonylation reaction via a pentacoordinate intermediate.
Experimental Design & Causality
While alternative green methodologies utilize aqueous Na₂CO₃ in Schotten-Baumann-type biphasic systems , the use of an anhydrous organic solvent (Dichloromethane, DCM) combined with an organic base (TEA) remains the industry standard for optimal yield, solubility, and scalability.
To minimize the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid, strictly anhydrous solvents and controlled temperatures (0 °C) are required during the initial electrophile addition . A slight molar excess of the sulfonyl chloride (1.05 eq) is utilized to compensate for trace moisture degradation, while the dropwise addition prevents localized heating that could drive the formation of unwanted di-sulfonylated byproducts.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and reaction conditions required for a standard 10.0 mmol scale synthesis.
Parameter
Reagent / Condition
Value / Amount
Molar Equivalents
Nucleophile
4-Ethoxyaniline
1.37 g (10.0 mmol)
1.0 eq
Electrophile
4-Bromobenzenesulfonyl chloride
2.68 g (10.5 mmol)
1.05 eq
Base
Triethylamine (TEA)
2.10 mL (15.0 mmol)
1.5 eq
Solvent
Dichloromethane (DCM), anhydrous
50 mL
N/A
Temperature
Ice bath
→
Room Temp
0 °C
→
20–25 °C
N/A
Time
Reaction Duration
2–4 hours
N/A
Step-by-Step Protocol
Fig 2: Step-by-step experimental workflow for sulfonamide synthesis and purification.
Step 1: Preparation of the Amine Solution
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g, 10.0 mmol) in 40 mL of anhydrous DCM. Add TEA (2.10 mL, 15.0 mmol) to the solution. Purge the flask with nitrogen gas and cool the mixture to 0 °C using an ice-water bath.
Causality Note: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the 4-ethoxyaniline, forming an insoluble, non-nucleophilic ammonium salt, thereby stalling the reaction.
Step 2: Addition of the Sulfonyl Chloride
Dissolve 4-bromobenzenesulfonyl chloride (2.68 g, 10.5 mmol) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring amine solution over 15–20 minutes, strictly maintaining the internal temperature at 0 °C.
Causality Note: The dropwise addition at 0 °C controls the exothermic nature of the substitution and suppresses the formation of di-sulfonylated impurities.
Step 3: Reaction Maturation and Monitoring
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system.
Step 4: Quenching and Liquid-Liquid Extraction
Quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel and isolate the lower organic (DCM) layer. Wash the organic layer sequentially with:
1M Aqueous HCl (2 × 20 mL): Removes excess TEA and any unreacted 4-ethoxyaniline.
Saturated Aqueous NaHCO₃ (2 × 20 mL): Neutralizes residual acid and extracts any 4-bromobenzenesulfonic acid formed via trace hydrolysis.
Brine (1 × 20 mL): Removes residual water from the organic phase.
Step 5: Drying and Crystallization
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid. Recrystallize the crude product from hot ethanol to afford pure 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide as a crystalline solid.
Troubleshooting & Self-Validation
This protocol is designed as a self-validating system . The success and purity of the reaction can be confirmed in real-time without immediate reliance on NMR or MS:
TLC Validation: The reaction is deemed complete when the lower-Rf spot corresponding to the highly polar 4-ethoxyaniline is completely consumed, replaced by a single, higher-Rf product spot visible under UV light (254 nm). The appearance of a second, even higher-Rf spot indicates over-reaction to the di-sulfonamide, signaling that the temperature was too high or the electrophile was added too rapidly.
Extraction Validation: The sequential washing chemically isolates the neutral sulfonamide. Because the product lacks basic aliphatic amines and strongly acidic protons, it remains exclusively in the organic layer. By verifying that the pH of the final aqueous wash is neutral, the operator is guaranteed that the triethylamine hydrochloride salt and hydrolyzed sulfonic acids have been successfully purged.
References
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides
Organic & Medicinal Chemistry International Journal (Juniper Publishers)
URL:[Link]
Sulfonamide synthesis by S-N coupling
Organic Chemistry Portal
URL:[Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
Molecules (MDPI)
URL:[Link]
Application
Application Note: Chemoselective N-Arylation of 4-Bromobenzenesulfonamide via Chan-Lam Coupling
Strategic Rationale & Scope The functionalization of bifunctional scaffolds is a cornerstone of modern drug discovery. 4-Bromobenzenesulfonamide presents a unique chemoselectivity challenge: it possesses both an electrop...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Scope
The functionalization of bifunctional scaffolds is a cornerstone of modern drug discovery. 4-Bromobenzenesulfonamide presents a unique chemoselectivity challenge: it possesses both an electrophilic aryl bromide (primed for oxidative addition) and a nucleophilic primary sulfonamide (primed for N-arylation)[1].
Attempting to N-arylate this substrate using standard palladium-catalyzed Buchwald-Hartwig conditions frequently results in catastrophic oligomerization, as the sulfonamide of one molecule attacks the aryl bromide of another[2]. To achieve strict chemoselectivity, we bypass palladium entirely and employ the Chan-Lam cross-coupling protocol . By utilizing a copper(II) precatalyst and an arylboronic acid at ambient temperature, the C–N bond is forged with absolute tolerance for the C–Br bond, preserving the aryl halide for downstream functionalization (e.g., Suzuki or Sonogashira couplings)[3].
Mechanistic Causality: Why Copper Over Palladium?
The success of this protocol relies on the divergent activation energies of the respective catalytic cycles.
Palladium(0) readily inserts into C–Br bonds at elevated temperatures, activating the molecule for unwanted self-condensation.
Copper(II) Acetate , acting as the Chan-Lam precatalyst, operates via a Cu(II)/Cu(III) cycle. At room temperature, copper lacks the reducing power to undergo oxidative addition into the strong C(sp²)–Br bond. Instead, it selectively coordinates the deprotonated sulfonamide and undergoes transmetalation with the arylboronic acid[3].
The terminal oxidant in this system is atmospheric oxygen (
O2
), which drives the oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species. This high-valent intermediate rapidly undergoes reductive elimination to forge the new C–N bond and release the N-arylated product.
A robust protocol must be a self-validating system. To ensure the integrity of the reagents and the mechanistic pathway, researchers must run the following parallel controls during initial optimization:
Catalyst Omission Control (Negative Control): Exclude
Cu(OAc)2
. Purpose: Validates that no background uncatalyzed
SNAr
is occurring.
Anaerobic Control (Mechanistic Check): Degas the solvent and run the reaction under a strict Argon atmosphere. Purpose: Proves the absolute necessity of
O2
as the terminal oxidant for Cu(I) to Cu(II) regeneration. Yields should plummet to
<5%
.
Moisture Assessment Control: Omit the 4Å molecular sieves. Purpose: Assesses the substrate's susceptibility to protodeboronation (where the boronic acid degrades into an unreactive arene in the presence of water).
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the chemoselective yield of N-phenyl-4-bromobenzenesulfonamide.
Entry
Catalyst (mol%)
Base (Eq)
Solvent
Atmosphere
Additive
Yield (%)
1 (Optimal)
Cu(OAc)2
(10%)
Pyridine (2.0)
DCM
Air (Open)
4Å MS
88%
2
Cu(OAc)2
(10%)
Et3N
(2.0)
DCM
Air (Open)
4Å MS
64%
3
Cu(OAc)2
(10%)
Pyridine (2.0)
DMF
Air (Open)
4Å MS
76%
4
None
Pyridine (2.0)
DCM
Air (Open)
4Å MS
0%
5
Cu(OAc)2
(10%)
Pyridine (2.0)
DCM
Argon
4Å MS
<5%
6
Cu(OAc)2
(10%)
Pyridine (2.0)
DCM
Air (Open)
None
52%
Data Interpretation: Pyridine outperforms triethylamine because it acts as both a base to deprotonate the sulfonamide and a transient ligand to stabilize the copper intermediates[3]. The sharp drop in yield in Entry 6 highlights the necessity of molecular sieves to scavenge water generated from boronic acid trimerization.
Step-by-Step Experimental Protocol
Target: Synthesis of N-phenyl-4-bromobenzenesulfonamide.
Scale: 1.0 mmol
A. Reagent Preparation & Setup
Activate Molecular Sieves: Flame-dry 500 mg of 4Å molecular sieves under vacuum and allow them to cool to room temperature under an inert atmosphere.
Charge the Reactor: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:
Solvent & Base Addition: Add 10 mL of anhydrous Dichloromethane (DCM) to the flask. Follow immediately with the dropwise addition of Pyridine (161 µL, 2.0 mmol, 2.0 eq) via a microsyringe.
B. Reaction Execution
Atmospheric Regulation: Do not seal the flask with a standard septum. Instead, attach a drying tube filled with anhydrous calcium chloride (
CaCl2
) to allow atmospheric oxygen to enter the system while keeping ambient moisture out. Alternatively, an
O2
balloon can be used to accelerate the reaction.
Stirring: Stir the heterogeneous blue/green mixture vigorously at room temperature (20–25 °C) for 16–24 hours. The mixture will progressively darken as the copper cycles through its oxidation states.
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). Look for the disappearance of the primary sulfonamide mass (
m/z
235/237) and the appearance of the product mass (
m/z
311/313).
C. Workup & Isolation
Filtration: Dilute the reaction mixture with an additional 10 mL of DCM. Filter the entire suspension through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad with DCM (2 × 10 mL).
Acid Wash (Crucial Step): Transfer the combined filtrate to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (2 × 15 mL). Causality: This protonates and removes the excess pyridine base into the aqueous layer, preventing it from streaking during chromatography.
Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 20 mL). Separate the organic layer, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the crude residue.
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of 10% to 30% Ethyl Acetate in Hexanes. The product elutes as a white to off-white solid.
References
Title: N-Arylation of Sulfonamides on Solid Supports
Source: ACS Combinatorial Science
URL: [Link]
Title: A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Source: PubMed Central (PMC) / NIH
URL: [Link]
development of benzenesulfonamide derivatives for carbonic anhydrase IX inhibition
An Application Note on the rational design, screening, and validation of benzenesulfonamide derivatives targeting Carbonic Anhydrase IX (CA IX) for oncological applications. Introduction: The Hypoxic Tumor Microenvironme...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the rational design, screening, and validation of benzenesulfonamide derivatives targeting Carbonic Anhydrase IX (CA IX) for oncological applications.
Introduction: The Hypoxic Tumor Microenvironment and CA IX
Solid tumors rapidly outgrow their vascular supply, leading to regions of severe oxygen deprivation (hypoxia). To survive this metabolic stress, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates adaptive genes. A critical downstream target is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme[1].
CA IX catalyzes the reversible hydration of carbon dioxide into bicarbonate and a proton (
CO2+H2O⇌HCO3−+H+
). This mechanism imports bicarbonate to maintain a neutral intracellular pH (
pHi
) while extruding protons to acidify the extracellular space (
pHe
)[2]. The resulting acidic microenvironment promotes extracellular matrix degradation, tumor invasion, and resistance to weakly basic chemotherapeutics[1]. Because CA IX is highly restricted in normal tissues but ubiquitously overexpressed in hypoxic tumors, it represents a premier therapeutic target[3].
Mechanistic Rationale for Benzenesulfonamide Inhibitors
The benzenesulfonamide scaffold (
Ar−SO2NH2
) is a privileged pharmacophore for inhibiting metalloenzymes[4]. The primary sulfonamide acts as a Zinc-Binding Group (ZBG). In its deprotonated state (sulfonamidate anion), it coordinates directly with the
Zn2+
ion in the CA IX active site, displacing the catalytic water molecule and halting enzyme function[4].
The central challenge in CA IX drug development is isoform selectivity . The human body expresses 15 CA isoforms, including the ubiquitous cytosolic off-targets CA I and CA II. Non-selective inhibition leads to systemic toxicity (e.g., fatigue, neuropathy). To achieve selectivity, modern drug design utilizes the "tail approach," appending bulky, structurally diverse moieties (e.g., ureido, pyrazolyl-thiazole, or thiazolidinone groups) to the benzenesulfonamide ring[3][5]. These tails exploit the unique hydrophobic pockets present in the CA IX active site that are absent in CA I and CA II[6].
Hypoxia-induced CA IX signaling and targeted inhibition by benzenesulfonamides.
Quantitative Structure-Activity Relationship (SAR) Data
The efficacy of tail modifications is quantified via the Selectivity Index (SI), calculated as the ratio of off-target
IC50
to target
IC50
. Table 1 summarizes the inhibitory profiles of standard and novel benzenesulfonamide derivatives.
Table 1: In Vitro Inhibitory Activity (
IC50
) of Benzenesulfonamide Derivatives Against hCA Isoforms
Data synthesis demonstrates that while Acetazolamide is a potent pan-inhibitor, bulky tail additions (e.g., Compound 4e) drastically reduce affinity for the narrow CA II active site, yielding exceptional CA IX selectivity.
Experimental Workflows and Protocols
To ensure rigorous validation of novel benzenesulfonamides, drug development must follow a tiered screening approach, moving from cell-free kinetic assays to complex physiological models.
Tiered workflow for CA IX inhibitor screening and biological validation.
Protocol A: Stopped-Flow
CO2
Hydration Assay (In Vitro Kinetics)
Rationale: Standard colorimetric assays are insufficient for CAs because the uncatalyzed hydration of
CO2
is rapid, and the catalyzed reaction is near the diffusion limit (
kcat≈106s−1
). The stopped-flow technique allows millisecond-resolution tracking of the reaction via a pH indicator[7].
Reagents & Equipment:
Applied Photophysics Stopped-Flow Instrument.
Enzyme: Recombinant human CA I, CA II, CA IX, and CA XII.
Buffer: 20 mM HEPES (pH 7.4). Causality: HEPES has a
pKa
close to physiological pH and does not coordinate with the zinc ion, preventing assay interference.
Salt: 20 mM
Na2SO4
. Causality: Maintains constant ionic strength, ensuring the activity coefficient of the generated protons remains stable for accurate pH tracking[7].
Indicator: 0.2 mM Phenol Red.
Substrate:
CO2
-saturated ultrapure water (approx. 15 mM at 20°C).
Step-by-Step Methodology:
Preparation: Prepare serial dilutions of the benzenesulfonamide derivative (0.1 nM to 10 µM) in 10% DMSO/Buffer.
Incubation: Mix the recombinant CA isoform (10-50 nM final concentration) with the inhibitor and incubate at 20°C for 15 minutes. Causality: Allows the sulfonamide to establish equilibrium binding with the active site zinc.
Rapid Mixing: Load the enzyme-inhibitor-indicator mixture into Syringe 1 and the
CO2
-saturated water into Syringe 2 of the stopped-flow instrument.
Data Acquisition: Trigger the pneumatic ram to mix the syringes rapidly. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) as the pH drops due to proton generation.
Analysis: Calculate the initial velocity of the reaction. Plot fractional activity vs. inhibitor concentration to derive the
IC50
using non-linear regression.
Self-Validation & Quality Control:
Uncatalyzed Baseline: Run the assay without enzyme to establish the baseline
CO2
hydration rate.
Positive Control: Acetazolamide must yield an
IC50
of ~25 nM for CA IX. Deviations >15% indicate compromised enzyme integrity or buffer drift.
Protocol B: Hypoxia-Driven Cell Viability Assay
Rationale: A compound may inhibit recombinant CA IX but fail in vitro due to poor membrane permeability or efflux. Because CA IX is only expressed under hypoxia, testing must compare normoxic vs. hypoxic conditions to prove the cytotoxicity is strictly CA IX-dependent[6].
Reagents & Equipment:
Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer), known for robust HIF-1α/CA IX axis activation.
Seeding: Seed MDA-MB-231 cells at
5×103
cells/well in two 96-well plates. Incubate overnight at 37°C in standard normoxia (21%
O2
).
Hypoxic Induction: Transfer Plate 1 to the hypoxia chamber (1%
O2
) for 24 hours prior to treatment. Keep Plate 2 in normoxia. Causality: A 24-hour pre-incubation is mandatory to allow HIF-1α stabilization and subsequent translation/membrane insertion of the CA IX protein.
Treatment: Treat both plates with the benzenesulfonamide derivative (1 µM to 100 µM). Incubate for an additional 48-72 hours under their respective atmospheric conditions.
Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Causality: Viable cells reduce MTT to insoluble purple formazan via mitochondrial reductases.
Solubilization: Aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
Self-Validation & Quality Control:
Target Validation Check: Prior to the viability assay, run a Western Blot on lysates from parallel normoxic and hypoxic cultures. The assay is only valid if CA IX is undetectable in the normoxic lysate and heavily banded in the hypoxic lysate.
Selectivity Confirmation: A highly selective CA IX inhibitor should show a significantly lower
IC50
in the hypoxic plate compared to the normoxic plate. If toxicity is equal across both plates, the compound is acting through off-target mechanisms or generalized cytotoxicity[6].
experimental setup for evaluating 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide as an OXPHOS inhibitor
Topic: Experimental Framework for Evaluating 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide as a Novel Oxidative Phosphorylation (OXPHOS) Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals Abst...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Experimental Framework for Evaluating 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide as a Novel Oxidative Phosphorylation (OXPHOS) Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative phosphorylation (OXPHOS) is a critical metabolic pathway responsible for the majority of cellular ATP production and is increasingly recognized as a therapeutic target in various diseases, including cancer.[1][2] This document provides a comprehensive experimental guide for the evaluation of novel chemical entities as potential OXPHOS inhibitors, using the previously uncharacterized compound, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, as a case study. We present a multi-assay strategy designed to provide a robust, systems-level view of a compound's effect on mitochondrial function. The protocols herein detail the use of real-time metabolic flux analysis to measure oxygen consumption, fluorescence-based assays to assess mitochondrial membrane potential, and luminescence-based quantification of cellular ATP levels. This integrated approach ensures a thorough and well-validated assessment, enabling researchers to confidently determine the mechanism and potency of new potential OXPHOS-targeting therapeutics.
Introduction & Scientific Rationale
Cellular energy, in the form of adenosine triphosphate (ATP), is generated primarily through two interconnected pathways: glycolysis and oxidative phosphorylation (OXPHOS). While glycolysis provides a rapid but low-yield source of ATP, OXPHOS is a highly efficient process occurring within the mitochondria.[2] The OXPHOS system consists of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane, which collectively form the electron transport chain (ETC).[3] The transfer of electrons through Complexes I-IV creates a proton gradient that drives ATP synthesis by Complex V (ATP synthase).[2]
Given its central role in cellular bioenergetics, the OXPHOS pathway is a compelling target for therapeutic intervention.[1] Inhibition of this pathway can selectively impact cells that are highly dependent on mitochondrial respiration, a metabolic phenotype observed in certain cancer subtypes and cancer stem cells.[2]
The compound 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of molecules, a scaffold known for a wide range of biological activities.[4] While its specific effects on cellular metabolism have not been characterized, its structure warrants investigation. This guide outlines a logical, field-proven workflow to systematically evaluate its potential as an OXPHOS inhibitor. The described methodologies are designed to be mutually validating, providing a high degree of confidence in the final assessment.
Figure 1: The Oxidative Phosphorylation (OXPHOS) Pathway. Electrons are passed through Complexes I-IV, pumping protons (H+) into the intermembrane space. This gradient drives ATP synthesis via Complex V. The test compound is hypothesized to inhibit this process, potentially at Complex I.
Core Experimental Strategy: A Three-Pillar Approach
To robustly characterize a potential OXPHOS inhibitor, we employ a tripartite strategy targeting key aspects of mitochondrial function: Respiration , Membrane Potential , and ATP Production . A true OXPHOS inhibitor is expected to cause a concurrent decrease across all three parameters.
Pillar
Parameter Measured
Primary Technology
Rationale
Pillar 1: Respiration
Oxygen Consumption Rate (OCR)
Extracellular Flux Analysis
Directly measures the activity of the electron transport chain, the core engine of OXPHOS.[5]
Pillar 2: Membrane Potential
Mitochondrial Membrane Potential (ΔΨm)
Fluorescent Dyes (e.g., TMRE)
The proton gradient is essential for ATP synthesis; its dissipation is a direct consequence of ETC disruption.[6]
Pillar 3: ATP Production
Total Cellular ATP Levels
Luciferase-Based Luminescence Assay
Measures the final and most critical output of OXPHOS, providing a direct link to cellular energy status.[7]
Protocol 1: Real-Time Analysis of Mitochondrial Respiration
The Agilent Seahorse XF Analyzer is the gold-standard for assessing cellular metabolism in real-time.[8] The "Mito Stress Test" dissects mitochondrial function by measuring OCR after the sequential injection of metabolic modulators.[9][10]
3.1. Principle of the Assay
This assay quantifies key parameters of mitochondrial function by using a series of inhibitors that target different components of the OXPHOS system.[9]
Basal Respiration: The baseline oxygen consumption of the cells.
ATP-Linked Respiration: OCR coupled to ATP synthesis, measured after inhibiting ATP synthase with Oligomycin.
Maximal Respiration: The maximum OCR the cell can achieve, induced by the uncoupler FCCP, which dissipates the proton gradient.
Non-Mitochondrial Respiration: Oxygen consumption from sources other than mitochondria, measured after shutting down the ETC with Rotenone & Antimycin A.
3.2. Materials
Seahorse XFe96 or similar Extracellular Flux Analyzer[11]
Seahorse XF Cell Culture Microplates and Sensor Cartridges
Cell line (e.g., HepG2, A549, or a cell line relevant to the research area)
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[12]
3.3. Step-by-Step Protocol
Day 1: Cell Seeding & Cartridge Hydration
a. Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even distribution.
b. Add 200 µL of sterile water to each well of the Seahorse utility plate and place the sensor cartridge on top to hydrate overnight in a non-CO2 37°C incubator.[10]
Day 2: Assay Execution
a. Prepare fresh Seahorse XF assay medium, supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine), and warm to 37°C. The pH must be adjusted to 7.4.[12]
b. Remove the cell plate from the incubator. Wash cells twice with the warmed assay medium, finally leaving 180 µL of medium in each well.
c. Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12]
d. Load the hydrated sensor cartridge with the compounds for injection:
Port A: Test Compound (at various concentrations) or vehicle control.
Port B: Oligomycin (e.g., 1.5 µM final concentration).
Port C: FCCP (e.g., 1.0 µM final concentration).
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).
e. Calibrate the Seahorse XF Analyzer, then replace the calibration plate with the cell plate and loaded cartridge to begin the assay.[8]
Figure 2: Workflow for the Seahorse XF Mito Stress Test. A sequential process of preparation, execution, and automated real-time measurement provides a detailed profile of mitochondrial respiration.
3.4. Data Interpretation
A potent OXPHOS inhibitor would be expected to cause a dose-dependent decrease in basal respiration. It would also significantly lower ATP-linked respiration and maximal respiration, indicating a direct impairment of the electron transport chain.
Parameter
Expected Effect of OXPHOS Inhibitor
Basal Respiration
↓ Decrease
ATP Production
↓ Decrease
Maximal Respiration
↓ Decrease
Spare Respiratory Capacity
↓ Decrease
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A loss of mitochondrial membrane potential is a hallmark of ETC dysfunction.[13] This can be measured using cationic fluorescent dyes that accumulate in active mitochondria.
4.1. Principle of the Assay
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeable, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials.[14] If the membrane potential is disrupted (depolarized), the dye can no longer accumulate, leading to a decrease in fluorescence intensity. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a potent mitochondrial uncoupler, is used as a positive control for depolarization.[6]
4.2. Materials
96-well black, clear-bottom tissue culture plates
Fluorescence plate reader (Ex/Em = 549/575 nm) or flow cytometer
TMRE dye stock solution (e.g., 1 mM in DMSO)
CCCP or FCCP stock solution (e.g., 10 mM in DMSO)[14]
Assay Buffer (e.g., warm PBS or HBSS)
4.3. Step-by-Step Protocol
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
Compound Treatment: Treat cells with various concentrations of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide for a predetermined time (e.g., 1 to 6 hours). Include wells for vehicle control and a positive control.
Positive Control: Add CCCP (e.g., 50 µM final concentration) to the positive control wells and incubate for 15-30 minutes at 37°C.[6]
TMRE Staining: Add TMRE dye to all wells to a final concentration of 100-200 nM.[6] Incubate for 20-30 minutes at 37°C, protected from light.
Wash and Read:
a. Carefully aspirate the medium containing the dye.
b. Wash the cells gently two times with 100 µL of warm Assay Buffer.
c. Add 100 µL of fresh Assay Buffer to each well.
d. Immediately measure the fluorescence using a plate reader (Ex/Em ≈ 549/575 nm).[14]
4.4. Data Interpretation
A dose-dependent decrease in TMRE fluorescence intensity relative to the vehicle control indicates a loss of mitochondrial membrane potential, supporting the hypothesis that the test compound inhibits OXPHOS. The signal from the CCCP-treated wells serves as a benchmark for maximal depolarization.
Protocol 3: Quantification of Cellular ATP Production
The definitive function of OXPHOS is to produce ATP. A direct measurement of cellular ATP levels provides the ultimate confirmation of an energy crisis induced by an inhibitor.
5.1. Principle of the Assay
This assay utilizes the firefly luciferase enzyme, which, in the presence of its substrate D-luciferin and ATP, produces a luminescent signal that is directly proportional to the amount of ATP present.[7] Cells are first lysed to release their intracellular ATP, which is then quantified.
5.2. Materials
96-well white, opaque microplates
Luminometer
Commercial ATP assay kit (e.g., CellTiter-Glo® or similar) containing a cell lysis/luciferase reagent and ATP standards.[7][15]
5.3. Step-by-Step Protocol
Cell Seeding and Treatment: Seed cells in a 96-well white plate and allow them to adhere. Treat with various concentrations of the test compound as described in the previous protocol.
Assay Execution:
a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~15 minutes.
b. Add an equal volume of the ATP assay reagent (which includes lysis buffer and the luciferase/luciferin mix) to each well (e.g., 100 µL of reagent to 100 µL of media).[7]
c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the reagents.
d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
e. Measure luminescence using a plate reader.
Standard Curve: Prepare an ATP standard curve according to the kit manufacturer's instructions to allow for absolute quantification if desired.
5.4. Data Interpretation
A dose-dependent decrease in the luminescent signal directly corresponds to a reduction in intracellular ATP levels. This result, when combined with decreased OCR and loss of membrane potential, provides conclusive evidence of OXPHOS inhibition.
Conclusion
This application note provides a robust, multi-faceted framework for characterizing 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, or any novel compound, as a potential inhibitor of oxidative phosphorylation. By systematically evaluating its impact on cellular respiration, mitochondrial membrane potential, and ATP synthesis, researchers can build a comprehensive profile of the compound's mechanism of action. The integration of positive controls and orthogonal assays ensures the generation of reliable and reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.
References
Agilent Technologies, Inc. (n.d.). How Agilent Seahorse XF Analyzers Work. Retrieved from [Link]
In-Young, B., & Yoon, G. (2018). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Bio-protocol, 8(5), e2745.
protocols.io. (2024). Extracellular Oxygen Consumption Assay for mitochondrial function in cell culture. Retrieved from [Link]
Agilent Technologies, Inc. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay Kit. SickKids Research Institute. Retrieved from [Link]
Titi, A., & Sakhtian, N. (2015). Mitochondrial Membrane Potential Assay. In Homayouni, A. (Ed.), Assay Guidance Manual.
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
Seo, J., et al. (2023). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 4(2), 102279.
Gnaiger, E. (2018). High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria. Methods in Molecular Biology, 1782, 31-78.
Acin-Perez, R., & Enriquez, J. A. (2014). Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays. Current Protocols in Pharmacology, 65(1), 1.24.1-1.24.29.
Bastiaansen, A. M., et al. (2024). Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging. Cancer & Metabolism, 12(1), 1-15.
Agilent Technologies, Inc. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). ATP Assay Kit. Retrieved from [Link]
Perry, C. G., et al. (2020).
protocols.io. (2020). The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. Retrieved from [Link]
protocols.io. (2023). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. Retrieved from [Link]
Gzara, A., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 103328.
Bastiaansen, A. M., et al. (2024). Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging. ResearchGate. Retrieved from [Link]
Agilent Technologies, Inc. (n.d.). Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. Retrieved from [Link]
Xue, D., et al. (2022). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 65(3), 2188–2205.
Xue, D., et al. (2022). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. ACS Publications. Retrieved from [Link]
Dojindo Molecular Technologies, Inc. (n.d.). ATP Assay Kit-Luminescence. Retrieved from [Link]
Dai, L., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343-368.
Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
Chen, J., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
Li, K., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ACS Medicinal Chemistry Letters, 11(6), 1251-1258.
Li, K., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Inhibitors of OXPHOS. Retrieved from [Link]
Chen, J., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Retrieved from [Link]
ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]
Takeda, A., et al. (2023). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). ACS Medicinal Chemistry Letters, 14(2), 178-184.
Kanayama, T., et al. (2024). Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 25(20), 12219.
Bajzikova, M., et al. (2019). Oxidative phosphorylation provides stress resistance in non-proliferating cells.
Technical Support Center: Optimizing the Synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields, product purity, and overall efficiency.
Synthesis Overview: The Fundamental Reaction
The synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a classic nucleophilic acyl substitution reaction. It involves the reaction of a nucleophilic amine, 4-ethoxyaniline, with an electrophilic sulfonyl chloride, 4-bromobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or Non-Existent Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any desired product. What are the most probable causes?
Answer: A low or zero yield is one of the most common issues and almost always points to problems with reagent quality or reaction conditions. Let's break down the primary culprits.
Cause A: Degradation of 4-Bromobenzenesulfonyl Chloride
The Chemistry: 4-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][3] Trace amounts of moisture in the air or solvent will react with it to form the corresponding 4-bromobenzenesulfonic acid.[2][4] This sulfonic acid is unreactive towards the amine under these conditions, effectively removing your electrophile from the reaction and halting product formation.
Diagnosis & Solution:
Check Your Reagent: A fresh bottle of sulfonyl chloride is always best. Older bottles may have been exposed to atmospheric moisture. A sharp, pungent odor is characteristic of sulfonyl chlorides; if it is diminished or absent, or if the solid appears clumpy, it may be degraded.[5]
Ensure Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (oven-drying at >100°C for several hours is recommended). Use commercially available anhydrous solvents.[1] For maximum yield, perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any moisture ingress.[1]
Cause B: Inactivation of 4-Ethoxyaniline
The Chemistry: The reaction requires a nucleophilic amine to attack the sulfonyl chloride. If a base is not present to scavenge the HCl generated during the reaction, the HCl will protonate the lone pair on the nitrogen of the starting amine.[1] This forms an ammonium salt, which is no longer nucleophilic and cannot react with the sulfonyl chloride, thus stopping the reaction.
Diagnosis & Solution:
Verify Base Addition: Ensure that a suitable base, such as pyridine or triethylamine (TEA), was added to the reaction mixture. Typically, at least two equivalents of base are used relative to the amine.[1]
Check Amine Purity: While less common, impurities in the 4-ethoxyaniline can also affect its reactivity.
Cause C: Incorrect Stoichiometry or Reaction Temperature
The Chemistry: The ratio of reactants is crucial. An excess of one reactant can lead to side reactions or make purification difficult. Temperature also plays a key role; while some reactions require heat, this particular sulfonylation is often performed at 0°C initially to control the exothermic reaction and then allowed to warm to room temperature.[1][6]
Diagnosis & Solution:
Review Stoichiometry: A common starting point is to use equimolar amounts (1.0 eq) of both 4-ethoxyaniline and 4-bromobenzenesulfonyl chloride, with an excess of the base (e.g., 2.0 eq of TEA).[1]
Control Temperature: Add the sulfonyl chloride solution dropwise to the amine solution while cooling in an ice bath (0°C).[1] This helps to prevent potential side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.[6]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product is Impure After Workup
Question: I have isolated a product, but TLC and/or NMR analysis shows significant impurities. What are they and how do I remove them?
Answer: Impurities typically consist of unreacted starting materials or side-products. Identifying them is key to optimizing both the reaction and the purification strategy.
Impurity A: 4-Bromobenzenesulfonic Acid
Identification: This is a highly polar, water-soluble compound that will likely remain at the baseline on a standard TLC plate (e.g., hexane/ethyl acetate).
Cause: As discussed above, this results from the hydrolysis of the sulfonyl chloride.[1][2]
Removal: A proper aqueous workup is highly effective. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic sulfonic acid, forming a salt that is readily extracted into the aqueous layer.[1]
Impurity B: Unreacted 4-Ethoxyaniline
Identification: This starting material can often be visualized on a TLC plate.
Cause: Incomplete reaction, or using a sub-stoichiometric amount of sulfonyl chloride.
Removal: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[1][3]
Impurity C: Di-sulfonated Byproduct
Identification: The formation of N,N-bis(4-bromophenylsulfonyl)-4-ethoxyaniline is a potential side reaction. This byproduct would be significantly less polar than the desired product.
Cause: This can occur if a large excess of sulfonyl chloride is used or if the reaction temperature is too high.[2][6]
Prevention & Removal: Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.[2] Add the sulfonyl chloride slowly at low temperatures.[6] If this byproduct forms, it must be separated by silica gel column chromatography or careful recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their ability to dissolve the reactants and their inert nature.[2] Pyridine can also be used, serving as both the base and the solvent. Regardless of the choice, the solvent must be anhydrous.[1]
Q2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most efficient method.[1][6] Spot your two starting materials and the reaction mixture on the same plate. Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the limiting reagent (typically the amine) has disappeared.
Q3: My compound streaks on the TLC plate. What should I do?
Streaking on silica gel is common for sulfonamides due to their acidic N-H proton.[7] This causes inconsistent interactions with the silica. To resolve this, add a small amount of acetic acid (e.g., 0.5%) to your TLC eluent. This ensures the compound remains in a single protonation state, resulting in sharper, more defined spots.[7]
Q4: Is recrystallization or column chromatography better for purification?
For this specific product, which is a solid, recrystallization is often the most effective and scalable method for achieving high purity.[3] A common solvent system is ethanol/water.[3] If the crude product contains multiple impurities with similar polarity to the desired product, then silica gel column chromatography will be necessary before a final recrystallization.[1]
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Reagent
Molar Eq.
Molar Mass ( g/mol )
4-Ethoxyaniline
1.0
137.18
4-Bromobenzenesulfonyl chloride
1.05
255.52
Triethylamine (TEA)
2.0
101.19
Dichloromethane (DCM)
-
-
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxyaniline (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
Cooling: Cool the mixture to 0°C in an ice-water bath with magnetic stirring.
Base Addition: Add triethylamine (2.0 eq) to the stirred solution.
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.[1][6]
Workup:
Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
Separate the layers and wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[1]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point.
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[7]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper.
Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it becomes slightly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry thoroughly.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
optimization of reaction conditions for synthesizing benzenesulfonamide analogs
Welcome to the Benzenesulfonamide Synthesis Support Center . This technical guide is designed for synthetic chemists and drug development professionals who are optimizing the coupling of benzenesulfonyl chlorides with am...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Benzenesulfonamide Synthesis Support Center . This technical guide is designed for synthetic chemists and drug development professionals who are optimizing the coupling of benzenesulfonyl chlorides with amines. While sulfonamide linkages are critical pharmacophores, their synthesis is frequently complicated by competing hydrolysis, over-sulfonylation (bis-sulfonamides), and sluggish kinetics.
This center abandons generic procedures in favor of self-validating protocols , mechanistic troubleshooting , and quantitative optimization matrices to ensure high-fidelity synthesis.
Reaction Optimization Workflow
Before beginning your synthesis, evaluate the steric and electronic properties of your amine to select the appropriate reaction pathway.
Decision matrix for selecting optimal benzenesulfonamide synthesis conditions.
Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol below is designed as a self-validating system containing built-in diagnostic checks.
Protocol A: Standard Anhydrous Sulfonylation (For Lipophilic Amines)
Preparation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.
Self-Validation Check: The solution must be completely optically clear. Turbidity indicates the presence of moisture or amine carbonate salts, which will prematurely hydrolyze the electrophile[1].
Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.
Self-Validation Check: Pyridine is explicitly chosen over Triethylamine (TEA) to prevent over-deprotonation of the product, which leads to bis-sulfonylation[2].
Self-Validation Check: A mild exotherm should be observed. The lack of an exotherm suggests the amine is deactivated or sterically hindered, requiring Protocol C (see FAQs).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor via LC-MS.
Self-Validation Check: Successful conversion is indicated by the disappearance of the amine [M+H]⁺ peak. If a dominant peak corresponding to benzenesulfonic acid appears, the anhydrous integrity of the system has been compromised[1].
Preparation: Dissolve the amine (1.0 equiv) in a 1:1 biphasic mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water.
Buffering: Add sodium carbonate (Na₂CO₃) (1.5 equiv) to the aqueous layer.
Self-Validation Check: Measure the pH of the aqueous layer; it should be buffered at ~pH 10. Do not use NaOH, as strong hydroxide concentrations rapidly hydrolyze the sulfonyl chloride[3].
Electrophile Addition: Add benzenesulfonyl chloride (1.2 equiv) dropwise at room temperature with vigorous stirring (>800 rpm).
Self-Validation Check: Vigorous stirring is mandatory. If the emulsion breaks, the reaction will stall at the phase boundary.
Troubleshooting Guides & FAQs
Q1: My reaction is yielding significant amounts of benzenesulfonic acid instead of the desired sulfonamide. How do I prevent sulfonyl chloride hydrolysis?A: The formation of sulfonic acid is the direct result of water outcompeting your amine as a nucleophile[1].
Causality & Solution: In anhydrous systems, this indicates your glassware or solvents are wet. Switch to commercially sealed anhydrous solvents and flame-dry your flasks. In aqueous Schotten-Baumann systems, hydrolysis is driven by excessive alkalinity. If you are using sodium hydroxide (NaOH), the hydroxide ion rapidly attacks the sulfonyl chloride. Switch to a milder base like sodium carbonate (Na₂CO₃), which effectively scavenges the HCl byproduct while minimizing the background hydrolysis of the electrophile[3].
Q2: LC-MS analysis shows a large mass corresponding to the bis-sulfonamide (over-sulfonylation). Why is this happening and how do I favor the mono-sulfonamide?A: Bis-sulfonylation is a common liability when reacting primary amines with highly active sulfonyl chlorides[2][4].
Causality: The N-H proton of a newly formed primary benzenesulfonamide is highly acidic (pKa ~ 10). If you use a strong organic base like Triethylamine (TEA, conjugate acid pKa ~ 10.7) in slight excess, it deprotonates the mono-sulfonamide. The resulting sulfonamide anion is a powerful nucleophile that rapidly attacks a second equivalent of benzenesulfonyl chloride[4].
Troubleshooting Steps:
Switch your base from TEA to Pyridine (conjugate acid pKa ~ 5.2), which is not basic enough to deprotonate the mono-sulfonamide.
Strictly limit the benzenesulfonyl chloride to 1.0 - 1.05 equivalents.
Rescue Protocol: If bis-sulfonamide has already formed, you can selectively cleave it back to the mono-sulfonamide by treating the crude reaction mixture with K₂CO₃ in Methanol at room temperature to 60 °C[4].
Q3: I am trying to sulfonylate a sterically hindered or electron-deficient amine (e.g., a deactivated aniline), but the reaction stalls even with excess base and heat. What are the next steps?A: Sluggish amines lack the requisite nucleophilicity to attack the benzenesulfonyl chloride under standard conditions.
Causality & Solution: To force the reaction, you must hyper-activate the electrophile. This can be achieved using a silyl triflate-promoted protocol. By adding Trimethylsilyl trifluoromethanesulfonate (TMSOTf) alongside pyridine, the system generates a highly electrophilic intermediate (potentially a silyl sulfonate or a highly activated pyridinium complex) that readily reacts with even the most sterically encumbered or electron-deficient amines[4].
Quantitative Data: Condition Selection Matrices
Table 1: Optimization Matrix for Benzenesulfonamide Synthesis
Reaction System
Recommended Solvent
Optimal Base
Primary Advantage
Common Liability (Troubleshooting)
Standard Anhydrous
DCM or THF
Pyridine
High yield for standard lipophilic amines.
Moisture sensitivity; Bis-sulfonylation if TEA is used.
Schotten-Baumann
2-MeTHF / Water
Na₂CO₃ (aq)
Avoids toxic chlorinated solvents; ideal for water-soluble amines.
Hydrolysis of sulfonyl chloride if pH > 10.
Silyl-Promoted
CH₃CN
Pyridine + TMSOTf
Overcomes severe steric hindrance & poor nucleophilicity.
Reagent cost; requires strict anhydrous handling.
Table 2: Base Selection & pKa Causality Matrix
Understanding the pKa relationships in your reaction vessel is the key to preventing side products.
Base
Conjugate Acid pKa
Mono-sulfonamide pKa
Causality / Effect on Reaction
Pyridine
~5.2
~10.0
Too weak to deprotonate the product; minimizes bis-sulfonylation.
Triethylamine (TEA)
~10.7
~10.0
Deprotonates the product; drives nucleophilic bis-sulfonylation.
Na₂CO₃ (aq)
~10.3
~10.0
Buffers HCl effectively without rapidly hydrolyzing the sulfonyl chloride.
NaOH (aq)
>13.0
~10.0
Rapidly hydrolyzes benzenesulfonyl chloride into sulfonic acid.
References
Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
Source: acs.org
URL: [Link]
Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
Source: mdpi.com
URL: [Link]
Technical Support Center: Enhancing the Potency of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide and its derivatives. As a Senior Application Scientist, my...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide and its derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common challenges in your experimental workflow, from synthesis to biological evaluation. This guide is structured to address specific issues in a question-and-answer format, explaining the causality behind experimental choices to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide scaffold and its derivatives.
Q1: What is 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide and why is it a significant scaffold in drug discovery?
Answer: 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[1] The significance of this specific scaffold lies in its key components:
Benzenesulfonamide Moiety: This group is a potent zinc-binding group, making it an excellent starting point for designing inhibitors of metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1] Its ability to form critical hydrogen bonds also contributes to its broad utility.
4-Bromo Substituent: The bromine atom is a lipophilic, electron-withdrawing group. It can enhance binding affinity through halogen bonding and other hydrophobic interactions within a target's active site. Its position can also influence the molecule's metabolic stability.
N-(4-ethoxyphenyl) Group: This part of the molecule provides a large, modifiable surface for exploring structure-activity relationships (SAR). The ethoxy group and the phenyl ring can be altered to fine-tune properties like potency, selectivity, and pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).
Q2: What are the most common biological targets for derivatives of this compound?
Answer: The benzenesulfonamide core is versatile, but derivatives of this scaffold are most frequently investigated as inhibitors of specific enzyme families and as anticancer agents.
Carbonic Anhydrase (CA) Inhibitors: This is a primary target. CAs are zinc-containing enzymes involved in pH regulation. Tumor-associated isoforms like CA IX and XII are overexpressed in hypoxic cancers, making them prime targets for anticancer drug design.[1][2]
Lipoxygenase (LOX) Inhibitors: 12-Lipoxygenase is an enzyme implicated in inflammation, diabetes, and cancer. Specific substitutions on the benzenesulfonamide scaffold have yielded potent and selective 12-LOX inhibitors.[3]
Anticancer Agents (General): Beyond CA inhibition, these derivatives have shown broad anticancer potential by inducing apoptosis (programmed cell death), causing cell cycle arrest, and activating enzymes like tumor pyruvate kinase M2 (PKM2).[4][5][6]
Antimicrobial Agents: The historical foundation of sulfonamides lies in their antibacterial activity, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][7]
Q3: What are the key principles for enhancing the potency of my lead compound?
Answer: Enhancing potency is a systematic process of chemical modification guided by Structure-Activity Relationship (SAR) studies. The core principle is to modify the molecule to achieve a better "fit" and stronger interaction with the biological target. Key strategies include:
Exploring Substituents on the Phenyl Rings: Systematically replace or add functional groups to both the 4-bromophenyl and the N-phenyl rings. Larger, more hydrophobic groups often increase potency against targets with hydrophobic binding pockets.[8]
Varying Electronic Properties: Introduce electron-donating or electron-withdrawing groups to alter the acidity of the sulfonamide proton (N-H), which can be critical for binding to metalloenzymes.
Introducing Rigidity: Incorporating cyclic structures or double bonds can lock the molecule into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target.[9]
Improving Solubility: While increasing lipophilicity can enhance potency, it may decrease aqueous solubility, hindering bioavailability. Introducing polar groups like amines or hydroxyls can counteract this.[10]
A detailed guide on SAR-driven potency enhancement is provided in Part 3.
Part 2: Synthesis & Characterization Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide derivatives.
Workflow for Synthesis of Benzenesulfonamide Derivatives
Below is a typical workflow for synthesizing derivatives from the parent amine or sulfonyl chloride.
Technical Support Center: Enhancing Metabolic Stability of Benzenesulfonamide-Based Inhibitors
Welcome to the technical support center for scientists and researchers dedicated to advancing benzenesulfonamide-based inhibitors. This guide provides in-depth, experience-driven answers to common challenges related to t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for scientists and researchers dedicated to advancing benzenesulfonamide-based inhibitors. This guide provides in-depth, experience-driven answers to common challenges related to the metabolic stability of this important class of molecules. Our goal is to equip you with the strategic knowledge and practical protocols necessary to overcome metabolic liabilities and accelerate your drug discovery programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the early stages of a drug discovery campaign involving benzenesulfonamide scaffolds.
Q1: What are the most common metabolic "soft spots" on a benzenesulfonamide inhibitor?
A1: Benzenesulfonamide-based molecules, while versatile, present several common sites susceptible to metabolic transformation. Early identification of these liabilities is a critical step in optimizing your lead compounds. The primary metabolic pathways include:
Aromatic Hydroxylation: Unsubstituted or electron-rich phenyl rings are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, typically at the para-position.
Alkyl Oxidation: Hydroxylation of alkyl chains, particularly at benzylic positions or terminal methyl groups, is a frequent metabolic route. N-dealkylation is also a common pathway if the sulfonamide nitrogen is substituted with a small alkyl group.
Hydrolysis: While the sulfonamide bond itself is generally stable, other functionalities within the molecule, such as esters or amides, can be susceptible to hydrolysis.[1]
Conjugation (Phase II Metabolism): The presence of hydroxyl or amine groups (either in the parent molecule or formed during Phase I metabolism) can lead to rapid clearance through glucuronidation or sulfation.
Q2: What is the general workflow for identifying and addressing metabolic liabilities?
A2: A systematic, iterative approach is key to successfully improving metabolic stability. The process involves identifying the site of metabolism and then implementing structural modifications to block or slow down the metabolic process.
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Caption: General workflow for identifying and improving metabolic stability.
Q3: What are the key in vitro assays for assessing metabolic stability, and what are their differences?
A3: The two most common in vitro systems are liver microsomes and hepatocytes.[2][3]
Liver Microsomes (e.g., HLM - Human Liver Microsomes): These are subcellular fractions containing Phase I enzymes like CYPs.[4] They are cost-effective, readily available, and ideal for high-throughput screening to assess oxidative metabolism.[5] However, they lack Phase II enzymes and transporters.[4]
Hepatocytes (e.g., Cryopreserved Human Hepatocytes): These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[6][7] They provide a more comprehensive picture of hepatic metabolism but are more expensive and complex to use than microsomes.[8]
The choice between them depends on the stage of your project. Microsomes are excellent for initial screening and identifying major oxidative liabilities, while hepatocytes are better for later-stage characterization and predicting in vivo clearance.[2][9]
Q4: How do I interpret data from a liver microsomal stability assay?
A4: The primary outputs are the half-life (t½) and intrinsic clearance (CLint) .[9][10]
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It's reported in units like µL/min/mg microsomal protein.[3] A lower CLint value is desirable.
These values are used to rank compounds and predict in vivo hepatic clearance, which helps in forecasting pharmacokinetic parameters like bioavailability and dosing frequency.[10]
Part 2: Troubleshooting Guides
This section provides detailed strategies for addressing specific metabolic stability issues encountered during your experiments.
Problem 1: My benzenesulfonamide shows high clearance in Human Liver Microsomes (HLM).
Likely Cause: The compound is likely a substrate for CYP450 enzymes, leading to rapid oxidative metabolism. The most probable sites are electron-rich aromatic rings or sterically accessible alkyl groups.
Troubleshooting Workflow:
Confirm the Site of Metabolism (SoM): The first step is to perform a metabolite identification (MetID) study. Incubate the compound with HLM and NADPH, and analyze the resulting mixture by high-resolution LC-MS/MS to identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation).
Implement Site-Specific Modifications: Once the SoM is identified, targeted chemical modifications can be made.
Blocking Aromatic Oxidation:
Introduce Electron-Withdrawing Groups (EWGs): Placing strongly electron-withdrawing groups like -CF₃, -Cl, -F, or even another sulfonamide on the susceptible aromatic ring can deactivate it towards oxidation.[11][12] This strategy lowers the energy of the highest occupied molecular orbital (HOMO), making the ring less prone to oxidation.[12]
Replace C-H with C-F: Fluorine is a small, electron-withdrawing atom that can effectively block a site of metabolism without significantly increasing steric bulk.[13]
Blocking Aliphatic Oxidation:
Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can significantly slow the rate of metabolism due to the kinetic isotope effect (KIE).[14][15] The C-D bond is stronger and has a lower zero-point energy, making it harder for enzymes to break.[14][16] This is particularly effective for blocking metabolism at -CH₃ or -OCH₃ groups.[14]
Steric Shielding: Introducing a bulky group, such as a tert-butyl or gem-dimethyl group, near the metabolic soft spot can physically hinder the enzyme's access to that site.[17]
Cyclization: Incorporating a labile alkyl chain into a ring structure can constrain its conformation, making it a poorer substrate for metabolic enzymes and thereby enhancing stability.[18][19]
Data-Driven Decision Making:
Modification Strategy
Parent t½ (HLM)
Analog t½ (HLM)
Rationale & Considerations
Para-Fluoro Substitution
5 min
45 min
Blocks para-hydroxylation. Minimal steric impact, but may alter electronics.
Deuteration of Methoxy Group
8 min
>120 min
The C-D bond is stronger than C-H, slowing CYP-mediated O-demethylation.[14][15]
Introduction of gem-dimethyl
12 min
70 min
Sterically shields an adjacent benzylic position from oxidation.[20] Increases lipophilicity.
Bioisosteric Replacement
15 min
95 min
Replacing a metabolically labile phenyl ring with a pyridine or pyrimidine can improve stability.[13][19]
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
Likely Cause: This discrepancy, often called the "HLM:HH disconnect," points towards metabolic pathways not present in microsomes.[21] The most common culprits are:
Phase II Conjugation: Rapid glucuronidation (by UGTs) or sulfation (by SULTs) of existing hydroxyl, amine, or carboxylic acid groups.
Non-CYP Oxidation: Metabolism by enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidase (AO), which are present in the cytosolic fraction of hepatocytes.[21]
Transporter-Mediated Uptake: Efficient uptake into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism.
}
enddot
Caption: Troubleshooting workflow for hepatocyte-specific instability.
Mask Conjugation Sites: If a phenolic hydroxyl or an aniline is being conjugated, consider replacing it with a bioisostere or masking it. For example, a phenol (-OH) could be converted to a methyl ether (-OCH₃) to block glucuronidation, provided this change is tolerated by the target.
Modify AO-labile Heterocycles: Aldehyde oxidase often metabolizes electron-deficient nitrogen-containing heterocycles. Strategies to mitigate this include adding fluorine atoms adjacent to the nitrogen or altering the ring system entirely.[13]
Bioisosteric Replacement: Consider replacing the entire benzenesulfonamide moiety if it is implicated in a major metabolic pathway that cannot be easily blocked. Potential bioisosteres could include reversed sulfonamides or other acidic functional groups, but this is a significant modification that will likely impact target engagement.[22]
Part 3: Key Experimental Protocols
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a standardized method for determining the metabolic stability of a test compound.
1. Materials and Reagents:
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (from a reputable supplier)
Test Compound Stock Solution: 10 mM in DMSO
Phosphate Buffer: 100 mM, pH 7.4
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
Positive Control Compounds (e.g., Propranolol for high clearance, Verapamil for intermediate clearance)
Acetonitrile with 0.1% Formic Acid and an appropriate internal standard (for protein precipitation and sample analysis)
96-well incubation plates and collection plates
2. Experimental Procedure:
Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL, this would involve diluting the 20 mg/mL stock 40-fold.
Prepare Compound Plate: Serially dilute the 10 mM test compound stock in buffer to create working solutions. The final incubation concentration is typically 1 µM.
Initiate Incubation (Time Zero):
Add the HLM/buffer mix to the wells of the incubation plate.
Add the test compound working solution to the appropriate wells.
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
Time Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation plate.
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
Sample Processing:
Seal the collection plate and vortex thoroughly for 2 minutes.
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
3. Data Analysis:
Calculate Percent Remaining:
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time 0) * 100
Determine Half-Life (t½):
Plot the natural log (ln) of the % remaining versus time.
The slope of the linear regression line is equal to -k, where k is the elimination rate constant.
t½ = 0.693 / k
Calculate Intrinsic Clearance (CLint):
CLint (µL/min/mg) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)
Part 4: References
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. (URL: )
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). (URL: )
Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides - PubMed. (2024, March 15). ChemMedChem, 19(6). (URL: )
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). (URL: )
How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28). (URL: )
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). (URL: )
Topic 7.2 INTRODUCTION TO DRUG DESIGN. (URL: )
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: )
Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design - Cambridge Isotope Laboratories. (URL: )
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). (URL: )
Deuterated drugs; where are we now? - PMC. (URL: )
5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. (2024, July 31). (URL: )
Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I - ResearchGate. (URL: )
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). (URL: )
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). (URL: )
Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. (URL: )
(Bio)isosteres of ortho- and meta-substituted benzenes - PMC. (URL: )
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). (URL: )
Optimization of Metabolic Stability as a Goal of Modern Drug Design - ResearchGate. (URL: )
Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications. (2024, November 7). (URL: )
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011, March 17). (URL: )
1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29). (URL: )
Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed. (2020, December 1). (URL: )
Bioisosteres for Benzene - Denmark Group. (2025, July 29). (URL: )
Steric effects - YouTube. (2015, October 18). (URL: )
The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45 - SciSpace. (2023, April 11). (URL: )
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). (URL: )
metabolic stability & determining intrinsic drug clearance - YouTube. (2023, September 12). (URL: )
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1). (URL: )
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. (2014, January 6). (URL: )
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - eScholarship.org. (URL: )
Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9). (URL: )
addressing off-target effects of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide in cellular assays
Welcome to the Technical Support Center for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1). As a Senior Application Scientist, I frequently see this compound emerge as a hit in high-throughput phenotypic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1).
As a Senior Application Scientist, I frequently see this compound emerge as a hit in high-throughput phenotypic screens, particularly in assays measuring the potentiation of ATRA-induced human NB4 cell differentiation[1]. However, its specific structural features—a zinc-binding sulfonamide core coupled with highly lipophilic halogenated and ethoxylated rings—make it highly susceptible to assay interference and off-target biological effects.
This guide is designed to help you deconvolute true on-target efficacy from structural artifacts and off-target cytotoxicity.
Section 1: Troubleshooting Guides & FAQs
Q1: We observed robust NB4 cell differentiation (via NBT reduction) when treating cells with 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, but secondary markers (CD11b) are completely negative. What is causing this discrepancy?A1: You are likely observing a classic false-positive assay interference. The Nitroblue Tetrazolium (NBT) assay relies on the respiratory burst (ROS production) of differentiated myeloid cells to reduce NBT into a dark blue formazan precipitate. However, certain small molecules can directly act as electron donors, reducing tetrazolium salts in the assay medium completely independent of cellular activity[2].
Causality: The compound or its oxidative degradants are chemically reducing the NBT substrate, bypassing the biological NADPH oxidase pathway.
Solution: Immediately run a cell-free NBT reduction control (see Protocol 1). If the compound reduces NBT in the absence of cells, your primary hit is an artifact. Always validate phenotypic differentiation using orthogonal flow cytometry markers.
Q2: We are using this compound in a cell-based assay and observing unexpected changes in intracellular pH and metabolic stress. Why?A2: The primary unsubstituted or monosubstituted benzenesulfonamide group (-SO₂NH-) is a well-established zinc-binding pharmacophore. It is highly prone to inhibiting Carbonic Anhydrases (CAs), which are ubiquitous zinc metalloenzymes responsible for maintaining intracellular pH[3].
Causality: Inhibition of CAs disrupts the cellular bicarbonate buffering system, leading to rapid intracellular acidification. This off-target effect triggers cellular stress pathways that can mimic a specific phenotypic response or induce apoptosis.
Solution: Run a counter-screen using a biochemical Carbonic Anhydrase inhibition assay. If the compound shows high affinity for CAs, you must synthesize analogs with structural modifications (e.g., N-alkylation of the sulfonamide nitrogen) to eliminate zinc coordination.
Q3: Our cellular proliferation assay shows a sharp drop in cell viability, but we suspect it is generalized cytotoxicity rather than target-specific growth inhibition. How can we differentiate?A3: Lipophilic sulfonamides can partition into lipid bilayers or bind promiscuously to off-target hydrophobic pockets (e.g., in kinases or GPCRs), leading to generalized cytotoxicity.
Causality: The 4-bromo and 4-ethoxy substitutions significantly increase the molecule's LogP (lipophilicity). High lipophilicity strongly correlates with membrane disruption, off-target toxicity, and narrow therapeutic windows.
Solution: Calculate the therapeutic index (CC₅₀ / IC₅₀). A ratio < 10 typically indicates non-specific toxicity. To prove the growth inhibition is target-driven, perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in live cells.
Section 2: Quantitative Profiling Matrix
To systematically rule out off-target effects, compare your experimental data against this self-validating diagnostic matrix.
Rationale: To determine if 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide directly reduces nitroblue tetrazolium chemically, yielding a false positive in differentiation screens.
Prepare a 1 mg/mL NBT stock solution in sterile 1X PBS (pH 7.4).
Dispense 100 µL of the NBT solution into a 96-well clear-bottom assay plate.
Add the compound at your standard screening concentrations (e.g., 1 µM, 5 µM, 10 µM) diluted in DMSO. Ensure the final DMSO concentration remains < 1%.
Include a positive chemical control (1 mM Dithiothreitol or Ascorbic Acid) and a negative vehicle control (1% DMSO).
Incubate the plate at 37°C for 2 hours, strictly protected from light.
Read absorbance at 560 nm using a microplate reader. A significant increase in A560 compared to the vehicle control confirms direct chemical reduction (assay artifact).
Protocol 2: Orthogonal Validation via CD11b Flow Cytometry
Rationale: To confirm true myeloid differentiation independent of ROS-based metabolic readouts.
Harvest NB4 cells treated with the compound (± ATRA) after 96 hours of incubation.
Wash the cells twice with cold FACS buffer (PBS + 2% FBS) by centrifuging at 300 x g for 5 minutes.
Resuspend 1x10⁶ cells in 100 µL of FACS buffer and add 5 µL of PE-conjugated anti-human CD11b antibody.
Incubate in the dark at 4°C for exactly 30 minutes.
Wash the cells twice with 1 mL of FACS buffer to remove unbound antibodies.
Analyze via flow cytometry, gating on live cells using DAPI or Propidium Iodide (PI) exclusion. True differentiation is validated by a >5-fold increase in CD11b Mean Fluorescence Intensity (MFI) relative to the vehicle control.
Section 4: Decision Matrix Visualization
Workflow for deconvoluting on-target phenotypes from sulfonamide assay artifacts.
References
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells
Source: Analytical Chemistry - ACS Publications
URL
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation
Source: European Journal of Medicinal Chemistry
URL
Technical Support Center: Troubleshooting Benzenesulfonamide Cell Permeability
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome one of the most notori...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome one of the most notorious hurdles in lead optimization: the poor cell permeability of benzenesulfonamide compounds.
This guide bypasses generic advice to focus on the causality behind permeability drop-offs, structural troubleshooting strategies, and self-validating in vitro assay protocols.
FAQ 1: Mechanistic Understanding of Permeability Issues
Q: Why do my benzenesulfonamide hits exhibit high biochemical potency but consistently fail Caco-2 and PAMPA permeability screens?
A: The root cause lies in the physicochemical nature of the sulfonamide pharmacophore (-SO₂NH₂). The sulfonamide group acts as a strong hydrogen bond donor (two N-H protons) and a powerful hydrogen bond acceptor (two S=O oxygens).
In the context of passive transcellular diffusion, a molecule must shed its hydration shell to partition into the lipophilic core of the cell membrane. The energetic penalty for breaking the water-sulfonamide hydrogen bonds is exceptionally high. Furthermore, the sulfonamide group drastically inflates the Topological Polar Surface Area (tPSA). If a compound's total tPSA exceeds the optimal threshold (typically >140 Ų), passive membrane diffusion is severely restricted. Additionally, depending on the electron-withdrawing nature of the substituted benzene ring, the sulfonamide nitrogen can become weakly acidic, leading to partial ionization at physiological pH (7.4), which further prevents lipid bilayer penetration.
FAQ 2: Chemical & Formulation Troubleshooting Strategies
Q: What chemical modifications can I apply to improve the permeability of my benzenesulfonamide without losing target binding?
A: If your compound is suffering from efflux or poor passive diffusion, you must alter its physicochemical profile. We recommend two primary strategies:
1. Prodrug Approaches (Sulfenamides):
Masking the problematic hydrogen bond donors is a highly effective strategy. Converting the sulfonamide into a lipophilic sulfenamide prodrug significantly increases lipophilicity and reduces tPSA. Studies have demonstrated that lipophilic sulfenamide prodrugs can rapidly permeate Caco-2 cell monolayers[1]. Once inside the intracellular environment, the prodrug undergoes nucleophilic cleavage via reactions with free thiol groups on intracellular proteins, rapidly releasing the active benzenesulfonamide parent drug[1].
2. N-Alkylation and Bioisosterism:
If the N-H bonds are not strictly required for target engagement (e.g., they do not form critical hydrogen bonds within the target protein's binding pocket), capping the sulfonamide is the most direct fix. Methylation of a secondary sulfonamide can reduce the overall PSA of the molecule by up to ~54 Ų, precluding deprotonation and significantly enhancing blood-brain barrier (BBB) and intestinal permeability[2]. For example, substituting a polar core with a methyl sulfonamide has been proven to effectively shift compounds from Biopharmaceutical Classification System (BCS) Class IV (low solubility, low permeability) to BCS Class II (high permeability, low solubility)[3].
Quantitative Impact of Sulfonamide Modifications
The table below summarizes the expected physicochemical and permeability shifts when applying these troubleshooting modifications:
Compound Class
Modification Strategy
Impact on tPSA / H-Bond Donors
Typical BCS Class Shift
Caco-2 Permeability (Papp) Impact
Primary Benzenesulfonamide
None (Parent Compound)
High tPSA / 2 HBDs
Class IV (Low Sol / Low Perm)
Poor (< 1 × 10⁻⁶ cm/s)
N-Methyl Sulfonamide
N-alkylation (Capping)
Reduced tPSA / 1 HBD
Class II (Low Sol / High Perm)
High (> 10 × 10⁻⁶ cm/s)
Sulfenamide Prodrug
N-S bond formation
Drastically Reduced / 0 HBDs
Class II (Low Sol / High Perm)
Biphasic (Rapid initial uptake)
Workflow Visualization: Optimization Strategy
Logical workflow for troubleshooting benzenesulfonamide permeability issues.
FAQ 3: In Vitro Assay Troubleshooting
Q: I synthesized a lipophilic prodrug of my benzenesulfonamide, but my Caco-2 assay shows extremely low mass balance recovery (<50%). Is the assay failing?
A: The assay is likely suffering from non-specific binding, not cellular impermeability. Highly lipophilic prodrugs often bind non-specifically to the plastic transwell apparatus or become trapped within the lipid bilayer of the Caco-2 cells.
To troubleshoot this, you must modify the standard Caco-2 protocol by adding a binding protein—typically 1% to 4% Bovine Serum Albumin (BSA)—to the basolateral receiver chamber[4]. Adding BSA maintains "sink conditions" by binding the lipophilic compound as soon as it crosses the cell monolayer. This pulls the drug through the cells, prevents plastic binding, and restores mass balance, giving you an accurate Apparent Permeability (Papp) reading[4].
Self-Validating Protocol: Caco-2 Permeability Assay for Polar/Sticky Compounds
To ensure scientific integrity, every permeability assay must be a self-validating system . The following protocol incorporates built-in quality control checks to ensure that the data is an artifact-free representation of your compound's true permeability.
Step 1: Cell Seeding and Differentiation
Seed Caco-2 cells (human colorectal adenocarcinoma) on semi-permeable polycarbonate inserts in a multi-well plate. Cultivate for 21 days to allow the cells to fully polarize into a differentiated monolayer with tight junctions and brush borders[5].
Step 2: Pre-Assay Validation (TEER)
Validation Check: Measure the Trans Epithelial Electric Resistance (TEER). A TEER value >200 Ω·cm² confirms that the tight junctions are intact. If the value is lower, discard the well; the monolayer is compromised.
Step 3: Compound Preparation and Dosing
Prepare your benzenesulfonamide test compound at 10 µM in HBSS buffer (pH 7.4). Dose the apical chamber (for A-to-B transport assessment)[6].
Step 4: Incubation under Sink Conditions
Add 2% BSA to the HBSS buffer in the basolateral chamber to prevent non-specific binding of lipophilic variants[4]. Incubate the plate for 120 minutes at 37°C with 5% CO₂[6].
Step 5: LC-MS/MS Quantification
Extract samples from both the apical and basolateral chambers. Quantify the compound levels using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) operated in multiple reaction monitoring (MRM) mode for maximum selectivity[6]. Calculate the Apparent Permeability coefficient (Papp).
Step 6: Post-Assay Validation (Lucifer Yellow)
Validation Check: Following the 120-minute incubation, run a Lucifer Yellow paracellular permeability assay[6]. Lucifer yellow is a fluorescent marker that cannot pass through intact cells. If the Lucifer Yellow Papp exceeds 0.5 × 10⁻⁶ cm/s, your test compound was cytotoxic and destroyed the monolayer during incubation. The permeability data for that well must be invalidated.
Step-by-step Caco-2 cell permeability assay workflow for highly polar compounds.
References
Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. nih.gov.
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. nih.gov.
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachom
Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. enamine.net.
A Comparative Guide to the Cross-Validation of In Silico Predictions for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide Activity
Executive Summary The integration of computational, or in silico, methods into early-stage drug discovery has become indispensable, offering the potential to significantly reduce costs and accelerate timelines.[1] Howeve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of computational, or in silico, methods into early-stage drug discovery has become indispensable, offering the potential to significantly reduce costs and accelerate timelines.[1] However, the predictive power of these models is only as reliable as their validation. This guide provides a comprehensive framework for the cross-validation of in silico predictions for a specific molecule of interest, 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, a compound with potential bioactivity.[2] We present a dual-pronged approach, detailing robust in silico prediction workflows using molecular docking and quantitative structure-activity relationship (QSAR) modeling, followed by rigorous experimental validation through cell-based and biophysical assays. By objectively comparing the predicted data with empirical evidence, this guide establishes a self-validating system, offering researchers a practical and scientifically sound methodology for confirming computational hypotheses and making data-driven decisions in drug development.
Introduction
Sulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The compound 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1) belongs to this versatile class. Preliminary data suggests its involvement in modulating cellular processes like differentiation and growth inhibition, particularly in leukemia cell lines.[2] This makes it an intriguing candidate for further investigation using computer-aided drug design (CADD).
CADD methodologies allow for the rapid screening and evaluation of chemical entities against biological targets, but this efficiency brings a critical caveat: computational predictions are theoretical and must be anchored in experimental reality.[6][7] The process of cross-validation—systematically comparing in silico forecasts with wet-lab results—is not merely a confirmatory step but a fundamental requirement for building trustworthy and predictive models.[8][9] This guide outlines a complete workflow, from initial computational prediction to final experimental validation, tailored to assess the activity of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide.
Part I: The In Silico Prediction Workflow
The initial phase involves generating hypotheses about the compound's biological activity and potency using computational tools. The choice of methodology is critical; here, we employ a structure-based approach (molecular docking) and a ligand-based approach (QSAR) to create a more holistic predictive profile.
Methodology 1: Structure-Based Prediction via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity via a scoring function.[10][11] This method is foundational for understanding potential molecular interactions. Based on the compound's known effect on the NB4 acute promyelocytic leukemia cell line, a plausible hypothetical target is the Retinoic Acid Receptor Alpha (RARα), a key regulator of myeloid differentiation.
Target Preparation:
Obtain the 3D crystal structure of RARα from the Protein Data Bank (PDB; e.g., PDB ID: 1XAP).
Using molecular modeling software such as MOE (Molecular Operating Environment) or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing residues.[10][12]
Define the binding site based on the co-crystallized ligand or through pocket detection algorithms.
Ligand Preparation:
Generate the 3D structure of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide.
Perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation.[13]
Docking Simulation:
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the receptor.[14]
The search algorithm will explore various poses of the ligand within the binding site.
Analysis and Scoring:
Analyze the top-ranked poses based on the scoring function, which provides an estimate of binding free energy (kcal/mol).
Visualize the best pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with protein residues.
Figure 1: Workflow for structure-based prediction using molecular docking.
Methodology 2: Ligand-Based Prediction via 3D-QSAR
QSAR models correlate the chemical features of a set of molecules with their biological activities. A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can predict the activity of our target compound based on a training set of structurally similar sulfonamides with known activities.
Dataset Curation:
Compile a dataset of at least 20-30 structurally related sulfonamides with experimentally determined biological activity (e.g., IC50 values) against a relevant target or cell line.
Convert activity data to a logarithmic scale (pIC50 = -log(IC50)).
Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.
Molecular Modeling and Alignment:
Generate 3D structures for all compounds in the dataset.
Align the molecules based on a common substructure (e.g., the benzenesulfonamide core). This step is critical for the quality of the model.
Descriptor Calculation:
Place each aligned molecule in a 3D grid.
Calculate steric and electrostatic field values (descriptors) at each grid point using a probe atom. This generates the CoMFA/CoMSIA fields.
Model Generation and Statistical Validation:
Use Partial Least Squares (PLS) regression to build a mathematical model correlating the descriptor fields with the pIC50 values.[15]
Perform internal validation using the leave-one-out (LOO) cross-validation method to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.[16]
Validate the model externally using the test set to calculate the predictive correlation coefficient (r²_pred). This assesses the model's ability to predict the activity of new compounds.
Prediction for Target Compound:
Insert the aligned structure of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide into the validated QSAR model to predict its pIC50 value.
Figure 2: Workflow for ligand-based prediction using 3D-QSAR.
Part II: The Experimental Validation Workflow
Experimental validation serves to ground the in silico predictions in empirical data.[17] The following protocols are designed to directly test the hypotheses generated in Part I: that 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide inhibits cell growth and/or induces differentiation in NB4 cells, potentially through direct interaction with RARα.
Methodology 1: Cell-Based Functional Assays
These assays measure the compound's effect on whole cells, providing a direct functional readout that integrates complex biological processes like cell permeability and metabolism.
Cell Culture:
Culture human NB4 acute promyelocytic leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
Growth Inhibition (MTT Assay):
Seed NB4 cells in 96-well plates.
Treat cells with a serial dilution of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (e.g., from 0.1 to 100 µM) for 72-96 hours.
Add MTT reagent to each well and incubate. The reagent is converted to formazan by metabolically active cells.
Solubilize the formazan crystals and measure the absorbance at 570 nm.
Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
Differentiation (NBT Reduction Assay):
Treat NB4 cells with the compound as described above.
Induce differentiation with a stimulating agent like phorbol 12-myristate 13-acetate (PMA).
Add Nitroblue Tetrazolium (NBT) solution. Differentiated myeloid cells will produce superoxide radicals that reduce NBT to a dark blue formazan precipitate.
Quantify the formazan to determine the percentage of differentiated cells and calculate the half-maximal effective concentration (EC50).
Figure 3: Workflow for experimental validation using cell-based assays.
Part III: Cross-Validation and Comparative Analysis
This final stage synthesizes the data from the computational and experimental workflows. The objective is to determine the predictive accuracy of the in silico models and understand any discrepancies.
The Logic of Cross-Validation
The core principle is a direct comparison between prediction and reality. A strong correlation enhances confidence in the computational model, allowing it to be used for future predictions, such as designing more potent analogs. A weak correlation prompts a re-evaluation of the model's parameters, the initial hypothesis, or suggests complex biological factors not captured by the model.[8]
Figure 4: Logical diagram of the cross-validation process.
Data Presentation: A Comparative Summary
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. This table bridges the gap between theoretical prediction and empirical measurement.
Parameter
In Silico Prediction (Model)
Experimental Result (Assay)
Binding Affinity
Docking Score: -8.5 kcal/mol (Molecular Docking)
Not Directly Comparable
Cellular Potency
Predicted pIC50: 5.5 (3D-QSAR)
Experimental IC50: 4.5 µM (MTT Assay)
(Predicted IC50: ~3.16 µM)
Experimental pIC50: 5.35
Interpreting the Comparison
Correlation Analysis: In the example table, the predicted pIC50 from the QSAR model (5.5) is in close agreement with the experimentally determined value (5.35). This suggests the QSAR model has strong predictive power for this class of compounds. A graphical plot of predicted versus experimental pIC50 values for the entire test set would be used to calculate a correlation coefficient (R²), providing a statistical measure of this agreement.
Evaluating Discrepancies: If the predicted activity was significantly different from the experimental result, several factors would need to be considered:
Model Limitations: The docking scoring function may not accurately represent the true binding energy, or the QSAR model may have been built on a dataset not representative of the target compound.[10]
Off-Target Effects: The compound's cellular activity might be the result of interacting with a different protein than the one hypothesized (RARα).
Pharmacokinetic Factors: The experimental IC50 is influenced by the compound's ability to cross the cell membrane and its stability in the culture medium, factors not typically included in simple docking or QSAR models.[18]
Conclusion
The robust cross-validation of in silico predictions is a critical pillar of modern, efficient drug discovery. This guide demonstrates a systematic and logical workflow for evaluating the biological activity of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. By synergistically applying structure- and ligand-based computational methods and validating the resulting hypotheses with targeted cell-based experiments, researchers can build a high degree of confidence in their findings. This integrated approach not only validates a specific prediction but also refines the computational models themselves, creating a powerful, iterative cycle of prediction, testing, and learning that ultimately accelerates the journey from a promising molecule to a potential therapeutic.
References
Ekins, S., et al. (2007). Four basic rules of quantitative structure-activity relationship modeling. Drug Metabolism and Disposition, 35(11), 2029-2038. [Link not available]
Chemical Computing Group. (2022). MOE (Molecular Operating Environment). [Link]
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]
Schrödinger, LLC. (2022). Computational Chemistry Accelerates Drug Design. [Link]
Sliwoski, G., et al. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
Talele, T. T., et al. (2010). Structure-based drug design: from the bench to the patient. Chemical Society Reviews, 39(7), 2412-2426. [Link not available]
Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
PubChem. BioAssay Record for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. [Link]
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
Hawkins, D. M. (2004). The problem of overfitting. Journal of Chemical Information and Computer Sciences, 44(1), 1-12. [Link]
Wold, S., et al. (2001). PLS-regression: a basic tool of chemometrics. Chemometrics and Intelligent Laboratory Systems, 58(2), 109-130. [Link]
Kramer, C., et al. (2012). The experimental validation of computational models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(4), 617-630. [Link not available]
Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science, 26(5), 694-701. [Link]
A Researcher's Guide to Evaluating the Structure-Activity Relationship of Ethoxyphenyl Group Modifications
The ethoxyphenyl group is a frequently encountered and highly valued scaffold in modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous physicochemica...
Author: BenchChem Technical Support Team. Date: April 2026
The ethoxyphenyl group is a frequently encountered and highly valued scaffold in modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous physicochemical properties, including favorable lipophilicity and the potential for specific hydrogen bond interactions, which are crucial for effective drug-target engagement.[1][2] However, the journey from a lead compound containing an ethoxyphenyl moiety to a clinical candidate often involves a meticulous process of structural modification to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the structure-activity relationships (SAR) of modifications to the ethoxyphenyl group. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to guide rational drug design.
The Ethoxyphenyl Group: A Privileged Scaffold in Drug Design
The utility of the ethoxyphenyl group stems from a combination of its structural and electronic features:
Modulator of Lipophilicity: The ethyl group provides a degree of lipophilicity that can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.
Hydrogen Bond Acceptor: The ether oxygen can act as a crucial hydrogen bond acceptor, anchoring the ligand within the receptor's binding site.[1][4]
Metabolic Handle: The ethoxy group can be a site of metabolism, typically via O-dealkylation by cytochrome P450 enzymes. While sometimes a liability leading to rapid clearance, this can also be exploited for prodrug strategies.[2]
Structural Scaffold: The phenyl ring provides a rigid scaffold from which to project other functional groups and can engage in π-stacking interactions with aromatic amino acid residues in the target protein.[1][2]
Understanding these roles is fundamental to designing meaningful modifications. The core principle of SAR analysis is to make systematic structural changes and measure the resulting impact on biological activity.[4][5][6]
Strategic Modifications to the Ethoxyphenyl Moiety
A systematic SAR exploration involves modifying distinct parts of the ethoxyphenyl group. The goal is to identify which structural features are essential for activity and which can be altered to improve the overall drug profile.[3]
The following diagram illustrates a structured approach to planning modifications for an SAR study.
Caption: A workflow for systematic SAR evaluation of the ethoxyphenyl group.
A. Modifications to the Ethoxy Chain:
Homologation: Extending the alkyl chain (e.g., to propoxy, butoxy) can probe the size limits of a hydrophobic pocket.
Branching: Introducing branching (e.g., isopropoxy) can enhance metabolic stability by sterically hindering O-dealkylation and can improve receptor fit.[7]
Introducing Heteroatoms or Unsaturation: Replacing a methylene group with an oxygen (e.g., methoxyethoxy) can improve solubility, while introducing a double or triple bond can alter the conformation.
B. Modifications to the Phenyl Ring:
Positional Isomers: Moving the ethoxy group to the ortho or meta position can drastically alter the vector and geometry of the molecule, which is critical for proper orientation in the binding site.
Electronic Effects: Adding electron-withdrawing (e.g., -F, -Cl, -CF3) or electron-donating (e.g., -CH3, -OCH3) groups at different positions can modulate the pKa of the ether oxygen and influence binding affinity.[8] It's crucial to note that the effect is highly context-dependent; for example, a trifluoromethyl group might be detrimental in one position but tolerated in another.[8]
C. Bioisosteric Replacement:
Bioisosterism is a powerful strategy where a functional group is replaced by another with similar physical or chemical properties, often to improve pharmacokinetic properties.[9][10]
Replacing the Phenyl Ring: The phenyl ring can be replaced with various five- or six-membered heterocycles (e.g., pyridine, pyrimidine, thiophene) to alter electronic properties, improve solubility, and introduce new hydrogen bonding vectors.[11]
Replacing the Ether Linkage: The ether oxygen can be replaced with bioisosteres like a thioether (-S-), sulfone (-SO2-), or an amide (-NHC(O)-) to change hydrogen bonding capacity and metabolic stability.[9][12]
A Comparative Framework for Experimental Evaluation
To build a robust SAR model, it is essential to evaluate each modification against a consistent panel of assays. This includes assessing the compound's effect on the biological target (pharmacodynamics) and its drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
The first step is to determine how modifications affect the compound's interaction with its intended target.
Binding Affinity Assays: These assays measure the strength of the interaction between the compound and the target protein. A common and robust method is the Radioligand Binding Assay .
Functional Assays: These assays measure the biological consequence of the compound binding to its target (e.g., agonism or antagonism). For G-protein coupled receptors (GPCRs), a cAMP Assay is a standard functional readout.
A potent compound is of little use if it cannot reach its target in the body. Early assessment of ADME properties is critical.
Metabolic Stability: The ethoxy group is a potential site for metabolism. The Liver Microsomal Stability Assay is a primary screen to assess this liability.
Aqueous Solubility: Poor solubility can hinder absorption and lead to inaccurate assay results.
Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to predict passive absorption.
The data generated from these assays should be compiled into a table for easy comparison, allowing researchers to identify trends.
Compound ID
Modification
Target Binding IC₅₀ (nM)
Functional Activity EC₅₀ (nM)
Microsomal Half-life (t½, min)
Aqueous Solubility (µM)
Lead-01
4-Ethoxyphenyl
50
120
15
25
SAR-01a
4-Propoxyphenyl
85
200
25
10
SAR-01b
4-Isopropoxyphenyl
45
110
45
22
SAR-02a
3-Ethoxyphenyl
550
>1000
18
30
SAR-03a
4-Ethoxy-3-fluorophenyl
15
35
14
28
SAR-04a
4-(Pyridin-2-yloxy)phenyl
60
150
>60
80
Interpretation of Sample Data:
Homologation (SAR-01a): Extending the chain to propoxy decreased potency, suggesting the binding pocket has a size constraint.
Branching (SAR-01b): The isopropoxy group maintained potency while significantly improving metabolic stability, a desirable outcome.[7]
Positional Isomer (SAR-02a): Moving the ethoxy group to the meta position was detrimental, indicating the para orientation is crucial for activity.
Ring Substitution (SAR-03a): Adding a small, electron-withdrawing fluorine atom adjacent to the ethoxy group enhanced potency, possibly by modulating electronic interactions with the target.
Bioisosteric Replacement (SAR-04a): Replacing the ethyl group with a pyridine ring maintained comparable potency while dramatically improving metabolic stability and solubility, highlighting a promising avenue for optimization.[11]
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible experimental methods. Below are step-by-step protocols for key assays in an SAR campaign.
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of test compounds.
Materials:
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
0.1 M Phosphate buffer (pH 7.4)
Test compounds (10 mM stock in DMSO)
Positive control (e.g., Verapamil, a compound with known high clearance)
Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)
96-well incubation plate and a thermal shaker
Methodology:
Prepare Master Mix: In a pre-chilled tube, prepare the HLM master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
Compound Addition: Add 1 µL of test compound stock solution to designated wells of the 96-well plate to achieve a final concentration of 1 µM.
Pre-incubation: Add the HLM master mix to the wells, mix, and pre-incubate for 10 minutes at 37°C to equilibrate the temperature.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for the reaction.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Caption: Step-by-step workflow for the liver microsomal stability assay.
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC₅₀) of test compounds.
Materials:
Cell membranes expressing the target receptor
Radioligand (e.g., ³H-labeled standard antagonist)
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
Test compounds at various concentrations
Non-specific binding (NSB) control (a high concentration of a known unlabeled ligand)
Glass fiber filter mats and a cell harvester
Scintillation cocktail and a microplate scintillation counter
Methodology:
Plate Setup: In a 96-well plate, add assay buffer to all wells.
Add Components:
Total Binding (TB) wells: Add vehicle (DMSO).
NSB wells: Add the NSB control.
Test Compound wells: Add serial dilutions of the test compound.
Add Radioligand: Add the radioligand to all wells at a concentration close to its dissociation constant (Kd).
Add Membranes: Add the receptor-expressing membranes to all wells to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Detection: Place the filter mat in a scintillation counter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM).
Data Analysis: Calculate the percentage of specific binding for each test compound concentration relative to the TB and NSB controls. Plot this against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.
Conclusion
The systematic evaluation of the structure-activity relationship is a cornerstone of modern drug discovery.[5][6][13] For compounds containing the ubiquitous ethoxyphenyl group, a disciplined approach to modification and testing is paramount. By dissecting the moiety into its constituent parts—the ethoxy chain, the phenyl ring, and the ether linkage—and evaluating modifications with a suite of robust pharmacological and ADME assays, researchers can build a clear understanding of the SAR. This data-driven approach, which combines rational design with quantitative biological testing, is essential for transforming a promising lead compound into an optimized drug candidate with enhanced potency, selectivity, and a favorable pharmacokinetic profile.
References
Deprez-Poulain, R., et al. (2011). Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Watanabe, T., et al. (2002). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist. ACS Publications. Retrieved from [Link]
Richards-Babb, M., et al. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Retrieved from [Link]
Wieczerzak, E., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. Retrieved from [Link]
Sharma, A., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
Mestres, J. (n.d.). On Exploring Structure Activity Relationships. PMC. Retrieved from [Link]
Scott, P. J. H., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]
Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]
Wieczerzak, E., et al. (2022). Bipyraloxifene – a modified raloxifene vector against triple-negative breast cancer. PMC. Retrieved from [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8][14]triazino[2,3-c]quinazolines. (n.d.). PMC. Retrieved from [Link]
Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. (n.d.). PubMed. Retrieved from [Link]
Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives. (2001, September 13). Journal of Medicinal Chemistry. Retrieved from [Link]
Structure-Activity Relationship Studies in Organic Drug Development. (2025, October 26). ResearchGate. Retrieved from [Link]
Drug Design and Relationship of Functional Groups to Pharmacologic Activity. (n.d.). CUTM Courseware. Retrieved from [Link]
Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023, November 6). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. Retrieved from [Link]
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). PMC. Retrieved from [Link]
Top 10 Most Popular Drug Hunter Case Studies of 2025. (2025, December 29). Drug Hunter. Retrieved from [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. (2024, April 16). MDPI. Retrieved from [Link]
Design and Synthesis of Novel Podophyllotoxins Hybrids and the Effects of Different Functional Groups on Cytotoxicity. (2021, December 30). MDPI. Retrieved from [Link]
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020, October 28). MDPI. Retrieved from [Link]
confirming the binding mode of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide through crystallography
Publish Comparison Guide: Confirming the Binding Mode of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide via Crystallography Executive Summary & Scientific Context The compound 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Confirming the Binding Mode of 4-Bromo-N-(4-ethoxyphenyl)benzenesulfonamide via Crystallography
Executive Summary & Scientific Context
The compound 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1)[1] represents a highly specialized derivative within the sulfonamide class. While classic sulfonamides are historically recognized as primary Carbonic Anhydrase (CA) or Cyclooxygenase-2 (COX-2) inhibitors, high-throughput screenings and structural studies have repositioned specific N-substituted derivatives as potent modulators of G-protein coupled receptor 151 (GPR151)[2] and acetylcholinesterase (AChE)[3].
To objectively evaluate this compound's viability as a lead candidate, researchers must move beyond predictive docking and rely on X-ray crystallography to confirm its exact binding mode. This guide provides a comparative performance analysis of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide against standard alternative inhibitors, detailing the self-validating crystallographic workflows required to definitively map its target interactions.
Understanding the causality behind the compound's target selectivity requires analyzing its three distinct structural modules through the lens of electron density maps (Fo-Fc):
The Sulfonamide Core (Hydrogen Bonding Hub): Crystallographic data of isostructural analogs reveal that these molecules adopt a distinct V-shaped geometry[4]. The sulfonamide sulfur atom exhibits a distorted tetrahedral geometry (O—S—O angles widened to ~120° due to the Thorpe–Ingold effect)[5]. This geometry allows the N-H and S=O groups to act as a rigid hydrogen-bonding anchor within the protein's active site.
The 4-Bromo-Phenyl Ring (Halogen Bonding): The bromine atom at the para-position is highly polarizable. Crystallographic models confirm that this bromo-phenyl ring engages in critical π-anion interactions (e.g., with Asp74 in the hAChE active site)[3]. Because halogen bond geometry is highly sensitive to the local dielectric environment, empirical X-ray diffraction is mandatory to confirm the exact interaction angle, which docking algorithms frequently miscalculate.
The 4-Ethoxyphenyl Tail (Hydrophobic Displacement): The ethoxy group extends into the target's hydrophobic sub-pockets. High-resolution crystallography confirms whether this flexible tail adopts an extended or folded conformation to maximize van der Waals contacts while displacing ordered water molecules.
Comparative Performance Analysis
To objectively assess the performance of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, we must compare its crystallographic binding profile and affinity against established, target-specific alternatives.
Unlike Acetazolamide , which relies on a primary, unsubstituted sulfonamide (-SO2NH2) to directly coordinate the zinc ion deep in the Carbonic Anhydrase pocket, the bulky N-substitution of our target compound sterically prevents this zinc coordination. Instead, it occupies peripheral anionic and hydrophobic sites, similar to the binding logic of Donepezil , but utilizing a completely different pharmacophore.
Table 1: Comparative Binding Metrics and Crystallographic Features
To definitively confirm the binding mode, the following self-validating experimental system must be executed. Do not rely on single-method validation; structural data must be thermodynamically verified.
Protocol A: Co-Crystallization and X-Ray Diffraction
Causality: We utilize hanging-drop vapor diffusion rather than sitting-drop. The slower equilibration rate of the hanging-drop method allows the flexible ethoxyphenyl tail to find its lowest-energy conformation within the hydrophobic pocket before lattice locking occurs.
Protein Preparation: Purify the target protein (e.g., hAChE) to >95% purity via Size Exclusion Chromatography (SEC). Concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
Ligand Soaking: Dissolve 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide in 100% DMSO to create a 50 mM stock. Pre-incubate the protein with a 5-fold molar excess of the ligand. Ensure the final DMSO concentration remains strictly below 2% (v/v) to prevent protein denaturation.
Drop Setup: On a siliconized coverslip, mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 8000). Invert over the reservoir well and seal.
Self-Validation Checkpoint (Apo-Control): Set up parallel drops containing the apo-protein and 2% DMSO (without the ligand). Why? This rules out solvent-induced structural artifacts. If the apo-crystal diffracts identically to the complex crystal but lacks the ligand's electron density in the Fo-Fc difference map, you have definitively proven that the observed backbone shifts are ligand-induced.
Data Collection: Cryoprotect the crystals in reservoir solution supplemented with 20% glycerol. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (100 K, wavelength 0.979 Å). Solve phases using Molecular Replacement.
Causality: X-ray crystallography provides a high-resolution spatial map, but it is a static snapshot at cryogenic temperatures (100 K). Isothermal Titration Calorimetry (ITC) provides the thermodynamic causality (ΔH, ΔS) at physiological temperatures, creating a closed-loop validation system.
Preparation: Dialyze the purified protein extensively against the exact buffer used to dissolve the ligand to prevent heat-of-mixing artifacts.
Titration: Load the protein (50 μM) into the ITC cell and the ligand (500 μM) into the injection syringe. Perform 20 injections of 2 μL each at 25°C.
Self-Validation Checkpoint (Thermodynamic Matching): Analyze the binding isotherm. If the crystallographic model suggests the ethoxy tail displaces ordered water molecules from a hydrophobic pocket, ITC must show a strong entropically driven signature (+ΔS). A mismatch between the structural model and thermodynamic data immediately flags a potential crystallographic artifact.
Workflow Visualization
Crystallographic workflow for confirming the 4-Br-NEBS binding mode.
References
Chemsrc. "CAS#:349398-76-1 | 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide". Chemsrc Chemical Database. URL: [Link]
Gelbrich, T., Threlfall, T. L., & Hursthouse, M. B. (2012). "Eight isostructural 4,4′-disubstituted N-phenylbenzenesulfonamides". Acta Crystallographica Section C: Crystal Structure Communications. URL: [Link]
Juniper Publishers (2020). "Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides". Organic & Medicinal Chemistry International Journal. URL: [Link]
Madhan, et al. (2024). "The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)". National Institutes of Health (NIH) / PMC. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal Procedures for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Executive Summary
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide (CAS: 349398-76-1) is a specialized synthetic compound frequently utilized in drug development and cellular assays, notably in the potentiation of ATRA-induced human NB4 cell differentiation[1]. While its biological utility is well-documented, its chemical structure—specifically the presence of a covalently bound bromine atom and a sulfonamide moiety—dictates strict, non-negotiable end-of-life disposal procedures.
As a Senior Application Scientist, I emphasize that laboratory safety and operational efficiency extend beyond the bench. Improper disposal of halogenated sulfonamides not only violates Environmental Protection Agency (EPA) mandates but also risks severe environmental contamination and inflated institutional waste management costs. This guide provides actionable, self-validating protocols for the safe handling and disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To understand the disposal protocol, we must first analyze the molecular constraints of the compound:
The Halogen Factor (Bromine): The presence of the 4-bromo substitution classifies this compound as a Halogenated Organic Compound (HOC). Under EPA 40 CFR 268.32, HOCs are subject to strict land disposal restrictions[2]. When combusted at low temperatures, brominated compounds can generate highly toxic brominated dioxins, furans, and corrosive hydrobromic acid (HBr)[3]. Therefore, they require specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers.
The Sulfonamide Moiety: Sulfonamides are notoriously persistent in the environment. If discharged into aqueous waste streams (e.g., down the drain), they bypass standard wastewater treatment facilities, leading to soil and groundwater contamination[3][4].
The "Contagion" Effect in Solvents: A critical operational insight is that mixing even a small quantity of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide into a non-halogenated solvent (like DMSO or Ethanol) immediately reclassifies the entire volume as Halogenated Waste [5][6]. Because halogenated waste costs approximately twice as much to dispose of as non-halogenated waste, precise segregation is essential for laboratory economics[5].
Waste Segregation & Logistics Workflow
The following decision tree illustrates the required segregation pathways for laboratory waste containing this compound.
Waste segregation decision tree for 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide.
Quantitative Data: Waste Stream Parameters
To facilitate rapid decision-making, the following table summarizes the operational parameters for managing solvents contaminated with this compound.
Parameter
Halogenated Waste Stream (Required)
Non-Halogenated Waste Stream (Prohibited for this compound)
Protocol A: Disposal of Liquid Waste (Stock Solutions & Assays)
Causality: Liquid waste containing this compound (e.g., dissolved in DMSO for AlphaScreen assays) must be handled to prevent vapor release and cross-contamination of non-halogenated streams.
Identify the Stream: Verify that the waste container is explicitly labeled "Hazardous Waste: Halogenated Organic Solvents"[5][8]. Do not use abbreviations. Write out the full chemical name or "Brominated Sulfonamide Derivative" along with the primary solvent.
Transfer: In a certified chemical fume hood, carefully pour the liquid waste into the designated 5-gallon (20L) halogenated waste safety can[5][7]. Use a designated capped waste funnel to minimize atmospheric release[9].
Seal: Immediately close the lid of the safety can. The container must remain "vapor tight" and "spill proof" at all times except when actively adding waste[5][8].
Segregate: Ensure this container is kept physically separated from strong acids, bases, and reactive metals[5].
Protocol B: Disposal of Solid Waste (Powders & Consumables)
Causality: Unused powders or contaminated solid consumables (weigh boats, pipette tips) cannot go into standard biohazard or municipal trash due to their environmental persistence.
Collection: Place all contaminated solid materials into a leak-proof, disposable container or a heavy-duty transparent plastic bag[6].
Containment of Powders: If disposing of the neat powder in its original vial, leave the powder in the vial, cap it tightly, and place the entire vial into the solid hazardous waste bin. The original label does not need the word "Waste" added if the contents are clearly identified[8].
Labeling: Affix a hazardous waste tag marking the contents as "Toxic Solid Waste: 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide."
EHS Pickup: Submit an online pickup request to your Environmental Health and Safety (EHS) department once the container is full or within the regulatory accumulation time limit (typically 90 to 180 days, depending on generator status)[7].
Protocol C: Empty Container Management
Causality: Residual chemical in "empty" vials still poses a regulatory and toxicological hazard.
Triple Rinsing: If the container held a highly concentrated stock, triple rinse it with a compatible halogenated solvent (e.g., DCM)[9].
Rinsate Disposal: Collect the rinsate and dispose of it in the Halogenated Liquid Waste container[9].
Defacing: Once thoroughly emptied and rinsed, deface the original manufacturer label before disposing of the glass vial in the broken glass/solid waste receptacle[9].
Conclusion
By adhering to these stringent, self-validating protocols, laboratories can ensure regulatory compliance, protect environmental integrity, and optimize waste management budgets. The presence of the bromine atom is the defining feature of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide's lifecycle, necessitating its strict segregation into halogenated waste streams for high-temperature incineration.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]
Environmental Health and Safety. "Hazardous Waste Reduction". Oregon State University. Available at: [Link]
Environmental Health and Safety. "EHS Fact Sheet: Organic Solvents". College of Southern Nevada. Available at: [Link]
Chemsrc. "CAS#: 349398-76-1 | 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide". Chemsrc. Available at: [Link]
Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". University of Illinois Urbana-Champaign. Available at: [Link]
Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". EPA. Available at: [Link]
Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". eCFR. Available at: [Link]
Personal protective equipment for handling 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Here is the comprehensive safety, logistical, and operational guide for handling 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, designed specifically for researchers and drug development professionals. Executive Summary &...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive safety, logistical, and operational guide for handling 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide, designed specifically for researchers and drug development professionals.
Executive Summary & Chemical Profile
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is a specialized halogenated sulfonamide frequently utilized in high-throughput biochemical assays and cellular studies, including the potentiation of ATRA-induced human NB4 cell differentiation[1]. Because this compound is handled as a dry, biologically active powder, strict logistical controls must be implemented to prevent dermal sensitization and inhalation exposure.
To handle this chemical safely, operators must understand why it poses specific risks based on its molecular structure:
Sensitization Risk: The benzenesulfonamide moiety is a well-documented immunological sensitizer. Repeated exposure can lead to hypersensitivity reactions, including severe contact dermatitis and allergic asthma[2].
Enhanced Dermal Penetration: The addition of the 4-bromo and 4-ethoxyphenyl groups significantly increases the molecule's lipophilicity (LogP) compared to base sulfonamides. This lipophilic nature allows the compound to bypass the skin's aqueous barriers more efficiently, making dermal exposure a critical risk vector.
Aerosolization Hazard: As a fine dry powder with a molecular weight of 356.24 g/mol [1], this compound is highly susceptible to static-induced aerosolization during weighing, posing an acute inhalation risk.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The following PPE matrix is required, grounded in the specific chemical properties of halogenated sulfonamides:
Hand Protection: Double-glove with Nitrile (≥5 mil thickness).
Causality: Nitrile offers superior resistance to organic solvents (like DMSO) used in downstream bioassays. You must avoid latex entirely; latex proteins can compound the allergic sensitization risks inherent to sulfonamides[2].
Causality: Standard safety glasses leave orbital gaps. Fine halogenated powders can cause severe ocular irritation if airborne particles settle in the eye.
Respiratory Protection: N95/P100 particulate respirator OR mandatory handling within a certified fume hood.
Causality: Prevents inhalation of aerosolized sensitizers which can trigger acute respiratory irritation (H335).
Body Protection: Fluid-impermeable lab coat with knit cuffs.
Self-Validating System: Before beginning work, perform a visual check to ensure the inner glove is tucked under the knit cuff, and the outer glove is pulled over the cuff. This interlocking system guarantees zero exposed skin at the wrists.
Operational Workflows & Handling Protocols
Figure 1: Step-by-step operational workflow for safe handling of halogenated sulfonamides.
Step-by-Step Solubilization Protocol:
Environmental Verification: Before opening the chemical vial, verify the chemical fume hood's negative pressure.
Self-Validating System: Tape a small strip of tissue (e.g., Kimwipe) to the bottom of the sash. A steady, inward flutter visually confirms active draft containment.
Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and micro-spatula.
Causality: Halogenated powders hold static charge. Neutralizing this charge prevents the powder from "jumping" and aerosolizing when manipulated.
Mass Transfer: Use an anti-static micro-spatula to transfer the powder. If preparing a stock solution for cell assays, calculate the required solvent volume beforehand.
In-Vial Solubilization (Preferred Method): Whenever possible, inject the solvent (e.g., DMSO) directly into the pre-weighed source vial using a syringe.
Causality: Liquid transfer is inherently safer than powder transfer, completely eliminating the risk of dust aerosolization.
Decontamination: Wipe all hood surfaces with a 70% ethanol or isopropanol-soaked towel to dissolve residual compound, followed by a secondary wipe with standard laboratory detergent and water.
Emergency Response & Spill Management
Dry Powder Spill: Do NOT sweep. Sweeping mechanically aerosolizes the sensitizing powder. Instead, gently cover the spill with absorbent paper towels dampened with water or ethanol to suppress dust. Carefully scoop the damp mass into a hazardous waste container. Self-Validating System: If no dust is visible in the air under the fume hood light during cleanup, the damp-towel suppression was successful.
Dermal Exposure: Immediately remove contaminated PPE. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes.
Causality: Because 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide is highly lipophilic, water alone will not remove it; a surfactant (soap) is mechanically required to emulsify and lift the chemical from the epidermis.
Waste Disposal Plan
Solid Waste: Dispose of all contaminated consumables (gloves, wipes, weighing boats) in a rigid, leak-proof container labeled "Hazardous Solid Waste: Halogenated Sulfonamides".
Liquid Waste: Segregate all solutions into a dedicated "Halogenated Organic Waste" carboy.
Causality: The presence of the bromine atom strictly prohibits mixing this with standard non-halogenated organic waste. Halogenated waste requires specialized high-temperature incineration to prevent the environmental release of highly toxic dioxins and furans.
References
Chemsrc. "CAS#:349398-76-1 | 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide". Available at:[Link]
Covetrus North America. "SAFETY DATA SHEET: Sulfonamide Sensitization Data". Available at:[Link]